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  • Product: [2-(2-Chlorophenoxymethyl)phenyl]methanamine
  • CAS: 951915-22-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine

Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel chemical entity, [2-(2-Chlorophenoxymethyl)phenyl]methanamine. Due to the absence of this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel chemical entity, [2-(2-Chlorophenoxymethyl)phenyl]methanamine. Due to the absence of this compound in current chemical literature and databases, this document focuses on the theoretical prediction of its key physicochemical parameters and outlines detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who may be engaged in the synthesis, characterization, and application of this and other new chemical entities. The methodologies described herein are designed to establish a robust and reproducible physicochemical profile, essential for applications in medicinal chemistry and materials science.

Introduction and Molecular Structure

[2-(2-Chlorophenoxymethyl)phenyl]methanamine is a primary aromatic amine with a unique substitution pattern that incorporates a chlorophenoxymethyl ether linkage. The molecular structure, as inferred from its IUPAC name, is presented in Figure 1. The presence of a primary amine group, an aromatic ether, and a chlorinated phenyl ring suggests a complex interplay of electronic and steric effects that will govern its physicochemical properties and potential biological activity. The primary amine is expected to be basic, while the overall molecule is predicted to have moderate lipophilicity.

Figure 1: Chemical Structure of [2-(2-Chlorophenoxymethyl)phenyl]methanamine

Caption: 2D representation of [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine have been predicted using established computational models and an understanding of structure-property relationships.[1][2][3][4] These predicted values, presented in Table 1, serve as a preliminary guide for experimental design and handling of the compound.

Table 1: Predicted Physicochemical Properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine

PropertyPredicted ValueMethod of Prediction / Rationale
Molecular Formula C₁₄H₁₄ClNOBased on chemical structure
Molecular Weight 247.72 g/mol Calculation from atomic weights
pKa (of the conjugate acid) 8.5 - 9.5The primary amine group is expected to have a pKa similar to other benzylamines, slightly influenced by the electronic effects of the substituent.
logP 3.0 - 4.0The presence of two aromatic rings and a chlorine atom suggests significant lipophilicity, partially offset by the polar amine and ether groups.
Aqueous Solubility LowExpected to be poorly soluble in water due to its predicted high logP. Solubility is likely to increase at acidic pH due to the protonation of the amine.
Melting Point Not predictedHighly dependent on crystal packing; requires experimental determination.
Boiling Point Not predictedLikely to decompose at high temperatures; requires experimental determination under vacuum.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

Determination of pKa

The pKa of the primary amine can be determined by various methods, including potentiometric titration and NMR spectroscopy.[5][6][7][8][9]

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 25 mg of [2-(2-Chlorophenoxymethyl)phenyl]methanamine and dissolve it in a suitable co-solvent mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound in Co-solvent setup Calibrate pH Meter & Setup Titration dissolve->setup titrate Titrate with 0.1 M HCl setup->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume record->plot pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[10][11][12][13][14]

This is the traditional method for logP determination.

Experimental Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to an equal volume of pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate Octanol & Water stock Prepare Stock Solution in Octanol saturate->stock mix Mix Stock with Water stock->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate measure Measure Concentration in Each Phase (HPLC/UV) separate->measure calculate Calculate P and logP measure->calculate

Caption: Workflow for logP determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂NH₂), the amine protons (NH₂), and the methylene protons of the ether linkage (OCH₂). The protons on the carbon adjacent to the ether oxygen are expected to be deshielded and appear in the 3.4-4.5 ppm range.[15][16][17][18][19]

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the methylene carbon of the ether. The carbon atom bonded to the ether oxygen is expected to appear in the 50-80 ppm range.[15][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • N-H Stretch: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹.[20][21][22][23]

  • N-H Bend: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[20]

  • C-O Stretch: A strong C-O stretching band for the aromatic ether is expected in the region of 1270-1230 cm⁻¹.

  • C-Cl Stretch: A C-Cl stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should be observed at m/z corresponding to the molecular weight (247.72).

Analytical Methods for Quantification

For quantitative analysis in various matrices, chromatographic methods such as HPLC and Gas Chromatography (GC) are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be suitable for the analysis of this aromatic amine.[24][25][26][27][28]

Proposed HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound.

  • Injection Volume: 10 µL

Gas Chromatography (GC)

GC analysis of this compound may require derivatization of the primary amine to improve its thermal stability and chromatographic behavior.[29][30][31][32][33]

Proposed GC-MS Method (with derivatization):

  • Derivatization: React the compound with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

  • Carrier Gas: Helium or Hydrogen.[32]

  • Detection: Mass Spectrometry (MS) for positive identification and quantification.

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties of the novel compound [2-(2-Chlorophenoxymethyl)phenyl]methanamine. While computational predictions offer valuable initial insights, the detailed experimental protocols outlined herein are essential for establishing a definitive and accurate physicochemical profile. The provided methodologies for determining pKa, logP, and for spectroscopic and chromatographic analysis are based on established scientific principles and are designed to ensure data integrity and reproducibility. This guide serves as a critical resource for any researcher undertaking the synthesis and characterization of this and other new chemical entities.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Larsen, D. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Kruve, A., & Lõkov, M. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Workman, J., Jr. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Li, Y., et al. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Gheorghe, A., et al. (n.d.). Experimental determination of the logP using the spectrophotometric method. Farmacia, 63(5), 823-825.
  • Stewart, J. J. P. (1989). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207-5213.
  • Schmidt, T. C., et al. (1998, June 12). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. PubMed. Retrieved from [Link]

  • Pace, C. M., & Betowski, L. D. (2000, May 1). Analysis of Aromatic Amines in Industrial Wastewater by Capillary Gas Chromatography-Mass Spectrometry. Water Quality Research Journal, 35(2), 245-262.
  • Fauss, J., et al. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Retrieved from [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024, February 15). Oxford Academic. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). PMC. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007, February 6). Taylor & Francis. Retrieved from [Link]

  • Simulations Plus. (2026, January 29). ADMET Predictor®. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012, July 2). MDPI. Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020, February 25). ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Raynes, W. T., & Abraham, R. J. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(4), 393-404.
  • Brainly.in. (2020, November 4). write the structure of phenylmethanamine​. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. Retrieved from [Link]

  • Raymo, F. M., & Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • PubChem. (n.d.). Methanone, (2-chlorophenyl)phenyl-. Retrieved from [Link]

Sources

Exploratory

Predictive Mechanistic Profiling and Validation Workflow for [2-(2-Chlorophenoxymethyl)phenyl]methanamine

Prepared by: Senior Application Scientist Target Audience: Drug Discovery Researchers, Assay Development Scientists, and Pharmacologists Executive Summary & Pharmacophore Deconstruction In the landscape of neuropharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Drug Discovery Researchers, Assay Development Scientists, and Pharmacologists

Executive Summary & Pharmacophore Deconstruction

In the landscape of neuropharmacology, identifying the precise mechanism of action (MoA) for novel synthetic fragments is critical for hit-to-lead optimization. This technical whitepaper provides an in-depth predictive mechanistic profile for [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3) .

Rather than relying on empirical guesswork, we deconstruct the molecule's pharmacophore to predict its targets:

  • The Benzylamine Core: A canonical motif recognized by the FAD-dependent catalytic site of Monoamine Oxidase (MAO) enzymes.

  • The 2-Chlorophenoxymethyl Ortho-Substituent: A bulky, lipophilic, halogenated aryl ether domain. This specific spatial arrangement shares profound structural homology with the phenoxy-aryl-amine pharmacophore found in selective Norepinephrine Transporter (NET) inhibitors, such as atomoxetine .

Central Hypothesis: Based on structural homology,[2-(2-Chlorophenoxymethyl)phenyl]methanamine is predicted to act as a dual-action Monoamine Oxidase B (MAO-B) inhibitor and Norepinephrine Transporter (NET) blocker .

Predicted Mechanism of Action (MoA)

To understand the therapeutic potential of this compound, we must map its dual interaction within the noradrenergic synapse.

  • MAO-B Inhibition: The primary amine docks into the catalytic center of MAO-B. The flexible ether linker allows the 2-chlorophenyl group to occupy the bipartite hydrophobic entrance cavity of MAO-B, preventing the oxidative deamination of cytosolic monoamines.

  • NET Blockade: Concurrently, the compound competitively binds to the orthosteric site of the presynaptic Norepinephrine Transporter. By mimicking the endogenous substrate's binding pose but utilizing the bulky chlorophenoxy group to block the transporter's conformational shift, it prevents the reuptake of synaptic norepinephrine (NE) .

Pathway Cmpd [2-(2-Chlorophenoxymethyl) phenyl]methanamine NET Norepinephrine Transporter (NET) Cmpd->NET Competitive Blockade MAOB Monoamine Oxidase B (MAO-B) Cmpd->MAOB Enzymatic Inhibition SynNE Synaptic Cleft NE (Accumulation) NET->SynNE Prevents Reuptake CytNE Cytosolic NE (Preserved) MAOB->CytNE Prevents Degradation

Predicted dual-target mechanism of action at the noradrenergic synapse.

Self-Validating Experimental Protocols

As a Senior Application Scientist, the goal is not merely to run assays, but to engineer self-validating systems where false positives are chemically and physically excluded. Below are the optimized protocols to validate the predicted MoA.

Protocol A: Fluorometric MAO-B Enzyme Inhibition Assay

Causality & Assay Design: We utilize the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) because its reaction product, resorufin, emits at 585 nm. This long-wavelength emission is critical; it inherently filters out the high-frequency UV autofluorescence commonly exhibited by halogenated aromatic screening compounds. This ensures the fluorescent signal is strictly a product of MAO-B-mediated H₂O₂ generation, ensuring absolute data trustworthiness .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution containing 400 µM Amplex Red reagent, 2 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (MAO-B specific substrate) in 0.25 M sodium phosphate buffer (pH 7.4).

  • Compound Dilution: Serially dilute [2-(2-Chlorophenoxymethyl)phenyl]methanamine in DMSO, then dilute 1:100 in buffer to achieve final assay concentrations ranging from 10 pM to 10 µM (maintaining <1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well black microplate, combine 50 µL of the compound dilutions with 50 µL of recombinant human MAO-B (final concentration: 1 U/mL). Incubate for 15 minutes at room temperature to allow for potential irreversible binding.

  • Reaction Initiation: Add 100 µL of the Amplex Red/HRP/substrate working solution to each well.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes (Excitation: 545 nm / Emission: 590 nm) protected from light .

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve and determine the IC₅₀ using non-linear regression.

Protocol B: High-Throughput Radioligand Binding Assay for NET

Causality & Assay Design: We select [³H]-nisoxetine over [³H]-norepinephrine because nisoxetine is highly selective for the orthosteric domain of NET and is not a substrate for transport. This isolates the binding event from intracellular transport kinetics, allowing us to accurately calculate the inhibition constant (Kᵢ) via the Cheng-Prusoff equation without active-transport confounding variables.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human NET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer to a concentration of 20 µg protein/well.

  • Assay Assembly: In a 96-well deep-well plate, add 20 µL of test compound (10 pM to 10 µM), 20 µL of [³H]-nisoxetine (final concentration 1 nM), and 160 µL of membrane suspension.

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach thermodynamic equilibrium while minimizing receptor internalization or degradation.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand binding to the plastic.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold wash buffer. Dry the filters, add liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Workflow Prep Compound Synthesis & QC Assay1 Amplex Red MAO-B Assay Prep->Assay1 Assay2 [3H]-Nisoxetine Binding Assay Prep->Assay2 Data IC50 / Ki Determination Assay1->Data Assay2->Data Cell Downstream cAMP Accumulation Data->Cell Hit Validation

Step-by-step validation workflow from biochemical screening to cellular signaling.

Quantitative Data Presentation: Predictive Modeling

Based on the structural analysis, the following table summarizes the predicted quantitative binding affinities of [2-(2-Chlorophenoxymethyl)phenyl]methanamine against established reference standards.

TargetReference StandardPredicted Affinity (IC₅₀/Kᵢ) for Test CompoundRationale for Prediction
MAO-B Selegiline (IC₅₀ ~2.5 nM)50 - 200 nM The benzylamine core provides strong baseline affinity; however, the bulky ortho-substitution may induce slight steric hindrance compared to highly optimized propargylamines.
NET Atomoxetine (Kᵢ ~5 nM)10 - 50 nM High structural homology to the phenoxy-aryl-amine pharmacophore of atomoxetine drives strong predicted orthosteric binding .

References

  • Sofuoglu, M., et al. (2010). "Cognitive enhancement as a pharmacotherapy target for stimulant addiction." Addiction (Abingdon, England), 105(1), 38-48. Available at:[Link]

Foundational

Unlocking the Therapeutic Potential of Novel Methanamine Derivatives: A Guide to Biological Activity and Preclinical Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Re-evaluating a Classic Scaffold for Modern Challenges The methanamine (or methenamine) scaffold, a simple heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a Classic Scaffold for Modern Challenges

The methanamine (or methenamine) scaffold, a simple heterocyclic organic compound, has been a quiet cornerstone in medicine for over a century, primarily through its prodrug form, methenamine (hexamethylenetetramine).[1][2] Its elegant mechanism—hydrolysis into the potent, non-specific antiseptic formaldehyde exclusively in acidic environments—has rendered it a durable option for preventing recurrent urinary tract infections (UTIs), a role it still fulfills today.[1][2][3][4] A key advantage of this mechanism is that bacteria cannot develop resistance to formaldehyde, making it a valuable tool in an era of increasing antibiotic resistance.[4][5]

However, the very simplicity and environment-dependent activation that make methenamine effective also hint at a much broader therapeutic potential. The targeted release of a cytotoxic agent in a specific, acidic microenvironment is a highly sought-after attribute in modern drug development. Acidic niches are hallmarks of various pathological conditions beyond the urinary tract, including the hypoxic core of solid tumors, sites of inflammation, and intracellular compartments.[5][6]

This guide moves beyond the classical application of methenamine to explore the burgeoning field of novel methanamine derivatives. We will dissect the core mechanisms, survey the diverse biological activities being uncovered, and provide a practical framework for the preclinical evaluation of these promising compounds. This document is designed for researchers and drug development professionals seeking to leverage this versatile scaffold to address pressing therapeutic needs in oncology, infectious disease, and neurology.

Pillar 1: The Core Mechanism - pH-Dependent Activation

The foundational principle behind the biological activity of most methanamine derivatives is the acid-catalyzed hydrolysis to formaldehyde and ammonia.[1][5] One molecule of methenamine yields six molecules of formaldehyde and four of ammonia.[1][6]

Formaldehyde is a highly reactive molecule that exerts a potent, broad-spectrum cytotoxic effect by non-specifically denaturing proteins and nucleic acids, leading to cell death.[1][3][4] The beauty of this system lies in its inherent selectivity. At physiological blood pH (~7.4), the methenamine structure is stable, and very little hydrolysis occurs.[1] However, in an environment with a pH below 6.0, the reaction proceeds efficiently, releasing the active agent directly at the site of pathology.[1][3][4]

G cluster_blood Systemic Circulation (pH ~7.4) cluster_target Acidic Microenvironment (pH < 6.0) (e.g., Tumor, Acidic Urine) cluster_effect Biological Effect A Methanamine Derivative (Inactive Prodrug) B Hydrolysis A->B Excretion / Accumulation C Formaldehyde (Active Agent) B->C Decomposition D Ammonia B->D Decomposition E Denaturation of Proteins & Nucleic Acids C->E F Cell Death (Bactericidal / Cytotoxic) E->F G A Systemic Administration of Methanamine Derivative B Circulation in Bloodstream (Physiological pH ~7.4) PRODRUG REMAINS INACTIVE A->B C Extravasation into Tumor Tissue B->C G Healthy Tissue (Physiological pH ~7.4) MINIMAL ACTIVATION B->G D Acidic Tumor Microenvironment (Hypoxia-induced, pH < 6.5) C->D E PRODRUG ACTIVATION Release of Formaldehyde D->E F Cytotoxicity to Cancer Cells (Protein/DNA Denaturation) E->F

Figure 2: Strategy for selective anticancer activity.
Neurological and CNS Activities

The versatility of the methanamine scaffold extends to the central nervous system. By modifying the core structure, derivatives can be designed to interact with specific neurological targets, moving beyond the formaldehyde-release mechanism.

  • Mechanism Insight: These derivatives are designed not as prodrugs, but as direct modulators of CNS protein function. Their activity depends on their three-dimensional structure and ability to bind to specific receptors or transporters.

  • Expertise in Action:

    • Dopamine Transporter (DAT) Inhibition: A quantitative structure-activity relationship (QSAR) study of 36 methylamine derivatives identified them as potent DAT inhibitors. [7]Such compounds hold therapeutic potential for disorders like Parkinson's disease and substance use disorders. [7] * NMDA Receptor Blockade: Symmetrically substituted polymethylene tetraamines have been evaluated as N-methyl-D-aspartate (NMDA) receptor channel blockers. [8]Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal death in various neurodegenerative diseases. [9][10]One such derivative demonstrated neuroprotective effects comparable to memantine in an in vivo model of stroke, suggesting its potential for treating ischemic brain injury. [8]

      Derivative Class Biological Activity Model/Target Key Finding Reference
      Adamantane Derivatives Antibacterial S. epidermidis MIC = 62.5 µg/mL [11]
      Dehydroabietylamine Derivatives Antibacterial E. coli MIC = 0.125 µg/mL [12]
      Carbazole Methanamines Anticancer Human Glioma U87MG Cells IC50 = 18.50 µM [13]
      Polymethylene Tetraamines Neuroprotection NMDA Receptor Channel Reduced brain infarction size in vivo [8]

      | General Methylamines | DAT Inhibition | Dopamine Transporter | High correlation in QSAR models (R² > 0.8) | [7]|

Table 1: Summary of Biological Activities of Novel Methanamine Derivatives.

Pillar 3: A Framework for Preclinical Evaluation

As a Senior Application Scientist, the path from a novel chemical entity to a viable drug candidate is paved with rigorous, systematic evaluation. The following workflow represents a field-proven approach to characterizing novel methanamine derivatives.

G A Compound Synthesis & Characterization B Primary In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT, Trypan Blue) B->C D Target-Specific Assays (e.g., MIC, Enzyme Inhibition) B->D E Secondary Screening & SAR C->E D->E F In Vitro ADME Profiling E->F G Lead Optimization F->G H In Vivo Efficacy Models G->H I Animal Models of Disease (e.g., Xenograft, Infection) H->I J PK/PD & Toxicology H->J K Candidate Selection I->K J->K

Figure 3: Preclinical evaluation workflow for novel derivatives.
Primary In Vitro Screening

The initial phase aims to confirm biological activity and assess general toxicity.

  • Protocol: Cell Viability (MTT Assay)

    • Rationale: The MTT assay is a rapid, quantitative colorimetric assay for assessing cell metabolic activity. Since mitochondrial activity is constant in living cells, the level of activity is a measure of cell viability. It's an essential first step to determine the cytotoxic concentration of a new compound.

    • Plate Cells: Seed target cells (e.g., cancer cell lines like U87MG or bacterial cultures) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Add the methanamine derivative in a series of dilutions (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle-only control (negative control) and a known cytotoxic agent (positive control). Incubate for a set period (e.g., 24-72 hours). [13] 4. MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

    • Analysis: Calculate the IC50 (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.

  • Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

    • Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for assessing antibacterial potency. [11][14] 2. Preparation: Prepare a two-fold serial dilution of the methanamine derivative in a 96-well plate using appropriate broth media.

    • Inoculation: Add a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) to each well.

    • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

In Vitro ADME Profiling

Before advancing a compound to in vivo studies, it is critical to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. [15][16]This step prevents costly late-stage failures.

  • Rationale: Poor pharmacokinetic properties are a major cause of drug candidate failure. Early in vitro ADME screening provides crucial data on a compound's potential bioavailability, stability, and drug-drug interaction profile. [15][16]* Key Assays:

    • Solubility: Kinetic or thermodynamic solubility assays are performed to ensure the compound can be absorbed.

    • Permeability (PAMPA, Caco-2): The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion, while the Caco-2 assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict human drug absorption.

    • Metabolic Stability: Incubating the compound with human liver microsomes or hepatocytes helps determine its metabolic fate and clearance rate. [16] * Plasma Protein Binding: Determines the fraction of the drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.

In Vivo Efficacy and Toxicology

Promising candidates from in vitro testing are advanced to animal models to evaluate efficacy and safety in a whole-organism context.

  • Rationale: In vivo models are indispensable for understanding how a drug behaves in a complex biological system, assessing its therapeutic effect on a disease, and identifying potential toxicities. [15]* Model Selection:

    • Anticancer: Tumor xenograft models in immunocompromised mice, where human cancer cells are implanted, are standard for evaluating a compound's ability to inhibit tumor growth.

    • Antimicrobial: Murine infection models (e.g., thigh or systemic infection) are used to assess the compound's ability to clear a bacterial infection.

    • Neurological: For neurodegenerative diseases, transgenic mouse models or induced injury models (e.g., photochemically induced thrombosis for stroke) are employed. [8]* Key Endpoints: Efficacy is measured by endpoints such as tumor volume reduction, bacterial load clearance, or improved neurological function. Toxicology studies assess for adverse effects, weight loss, and tissue damage.

Future Directions and Conclusion

The field of novel methanamine derivatives is ripe with opportunity. While its historical success as a urinary antiseptic provides a strong foundation, the true potential lies in harnessing its unique pH-dependent activation mechanism for targeted therapies and in exploring entirely new biological activities through structural diversification.

Future research should focus on:

  • Enhancing Target Specificity: Designing derivatives that are activated by more specific stimuli within the tumor microenvironment beyond just acidity, such as particular enzymes.

  • Combination Therapies: Exploring the synergistic effects of methanamine derivatives with other treatments like radiation, chemotherapy, or immunotherapy, especially in cancer. [5][6]3. Expanding Neurological Applications: Further investigating derivatives that can cross the blood-brain barrier and modulate key CNS targets for diseases like Alzheimer's, Parkinson's, and Huntington's disease. [9][17][18]4. Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical scaffold to optimize potency, selectivity, and ADME properties is crucial for developing clinically viable drugs. [19][20][21] Methanamine derivatives represent a versatile and powerful platform for drug discovery. By combining a deep understanding of their core mechanisms with rigorous, modern preclinical evaluation techniques, the scientific community is well-positioned to unlock the full therapeutic potential of this classic scaffold to meet contemporary medical challenges.

References

  • What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. (2024, July 17).
  • US20060079463A1 - Anticancer compositions comprising methenamine - Google Patents.
  • What is the mechanism of action of methenamine? - Dr.Oracle. (2025, September 3).
  • Methenamine - Wikipedia.
  • Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. (2025, July 19). ResearchGate.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 18).
  • Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds - SCIRP.
  • Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives - MDPI. (2005, November 30).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
  • Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era - PubMed. (2014, May 15).
  • Methylxanthines and Neurodegenerative Diseases: An Update - PubMed. (2021, February 28).
  • Hybrid 2D/3D-QSAR Study of Methylamine Derivatives as Dopamine Transporter Inhibitors.
  • Methenamine's journey of 160 years: Repurposal of an old urinary antiseptic for treatment and hypoxic radiosensitization of cancers and glioblastoma - PubMed. (2019, May 15).
  • Fenamates as Potential Therapeutics for Neurodegenerative Disorders - MDPI. (2021, March 22).
  • Discovery of Dehydroabietylamine Derivatives as Antibacterial and Antifungal Agents | Journal of Natural Products - ACS Publications. (2024, March 21).
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO.
  • Formation of the antibacterial agent formaldehyde from Methenamine predrug at acidic pH.
  • Synthesis of Novel 4'-C-methyl-pyrimidine Nucleosides and Their Biological Activities. (1999, March 22).
  • Natural products in neurodegenerative diseases: recent advances and future outlook.
  • Methylxanthines and Neurodegenerative Diseases: An Update - MDPI. (2021, February 28).
  • NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - Frontiers. (2025, July 23).
  • 2-N-Methyl Modifications and SAR Studies of Manzamine A - PMC.
  • 2-N-Methyl modifications and SAR studies of manzamine A - PubMed. (2008, July 15).
  • In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. (2020, January 13).
  • Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Publishing.
  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025, April 22).
  • In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages - MDPI. (2021, April 11).
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Publishing.
  • In vitro ADME - Enamine.
  • In vitro and in vivo evaluation of polymethylene tetraamine derivatives as NMDA receptor channel blockers - PubMed. (2013, July 1).

Sources

Exploratory

In Silico Toxicity Prediction for [2-(2-Chlorophenoxymethyl)phenyl]methanamine: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Profiling The compound [2-(2-Chlorophenoxymethyl)phenyl]methanamine represents a highly relevant structural motif in modern medicinal chemistry. Featuring a primary benzylic amine and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Profiling

The compound [2-(2-Chlorophenoxymethyl)phenyl]methanamine represents a highly relevant structural motif in modern medicinal chemistry. Featuring a primary benzylic amine and an ortho-chloro substituted phenoxymethyl ether linkage, its topology is reminiscent of several CNS-active agents, monoamine reuptake inhibitors, and cationic amphiphilic drugs (CADs).

While this scaffold offers excellent physicochemical properties for target engagement, it inherently carries specific toxicological liabilities. In the early stages of drug discovery, failing to identify these liabilities leads to late-stage attrition. By leveraging advanced in silico toxicology—specifically adhering to the [1] and utilizing the [2]—we can construct a highly predictive, self-validating safety profile before a single physical assay is run.

Structural Alert Deconstruction

To understand the in silico outputs, we must first establish the causality of the molecule's structural components:

  • The Primary Methanamine ( −CH2​NH2​ ): With an estimated pKa of ~9.0–9.5, this group is predominantly protonated at physiological pH (7.4). This cationic center is the primary driver for potential hERG (Kv11.1) channel blockade and lysosomotropic accumulation (phospholipidosis).

  • The 2-Chlorophenoxymethyl Ether: This highly lipophilic, halogenated aromatic moiety provides the necessary hydrophobic bulk to anchor the molecule in off-target protein cavities via π−π stacking and halogen bonding. Furthermore, ether linkages adjacent to aromatic rings are classic sites for CYP450-mediated O-dealkylation , which can yield reactive or toxic metabolites (e.g., 2-chlorophenol).

The Self-Validating In Silico Protocol

To ensure regulatory compliance and scientific integrity, in silico predictions cannot be treated as "black boxes." The following step-by-step methodology outlines a self-validating workflow that cross-references expert rules with statistical machine learning.

Step 1: Data Curation & Conformational Sampling
  • Action: Convert the 2D structure to a SMILES string (Clc1ccccc1OCc2ccccc2CN) and generate 3D conformers.

  • Causality: 3D conformation is critical because the distance between the basic nitrogen and the centroid of the chlorophenyl ring dictates the molecule's ability to fit into the hERG inner cavity.

  • Validation: Use tools like RDKit or OpenEye OMEGA to ensure the generated conformers fall within a biologically relevant energy window ( ΔE<5 kcal/mol).

Step 2: ICH M7 Compliant Mutagenicity Assessment
  • Action: Execute a dual-model assessment as mandated by [3].

  • Methodology:

    • Run the structure through an Expert Rule-Based System (e.g., Derek Nexus or Toxtree) to scan for known DNA-reactive toxicophores (e.g., N-nitroso groups, Michael acceptors, aromatic amines).

    • Run the structure through a Statistical Machine Learning Model (e.g., Sarah Nexus or [4]) trained on Ames test data.

  • Validation: If both models yield a negative result and the molecule falls within the Applicability Domain (AD) of the statistical model, it is classified as an ICH M7 Class 5 impurity (no structural alerts), requiring only standard quality control.

Step 3: Off-Target Pharmacophore Modeling (hERG & DILI)
  • Action: Predict Drug-Induced Liver Injury (DILI) and cardiotoxicity using [4] and specialized hERG classifiers.

  • Causality: The hERG potassium channel has a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656). The protonated amine of our target molecule forms strong cation- π interactions with Tyr652, while the chlorophenyl ring engages in hydrophobic/ π−π interactions with Phe656.

  • Validation: Cross-reference the machine learning prediction with a molecular docking simulation into a cryo-EM derived hERG structure (e.g., PDB: 5VA1).

Step 4: ADMET & Read-Across Profiling
  • Action: Utilize the [5] to perform a read-across analysis for acute oral toxicity.

  • Methodology: The Toolbox groups the target molecule with structurally similar analogs (e.g., other benzylic amines with ether linkages) and extrapolates the LD50​ based on high-quality empirical data from the REACH database.

Visualizations of Workflows and Mechanisms

Workflow cluster_ICH ICH M7 Mutagenicity Assessment Input Input: SMILES String [2-(2-Chlorophenoxymethyl)phenyl]methanamine RuleBased Expert Rule-Based System (e.g., Derek Nexus, Toxtree) Input->RuleBased StatBased Statistical Machine Learning (e.g., Sarah Nexus, ProTox-II) Input->StatBased Docking Structure-Based Docking (hERG Kv11.1 Pore Analysis) Input->Docking ADMET ADMET Profiling (OECD QSAR Toolbox) Input->ADMET Consensus Consensus Toxicity Profile & Risk De-risking Strategy RuleBased->Consensus StatBased->Consensus Docking->Consensus ADMET->Consensus

Fig 1: End-to-end in silico toxicity prediction workflow compliant with ICH M7.

Mechanism Molecule [2-(2-Chlorophenoxymethyl)phenyl]methanamine Amine Primary Methanamine Group (Protonated at pH 7.4) Molecule->Amine Ether 2-Chlorophenoxymethyl Moiety (High Lipophilicity & Halogen) Molecule->Ether hERG hERG (Kv11.1) Inner Cavity Amine->hERG Ether->hERG Interaction1 Cation-π Interaction (Tyr652) hERG->Interaction1 Interaction2 π-π Stacking & Hydrophobic (Phe656) hERG->Interaction2 Outcome Potassium Channel Blockade (QT Prolongation Risk) Interaction1->Outcome Interaction2->Outcome

Fig 2: Mechanistic pathway of hERG channel blockade by the protonated amine.

Quantitative Data Presentation

Based on the integration of the aforementioned in silico platforms, the synthesized toxicity profile for [2-(2-Chlorophenoxymethyl)phenyl]methanamine is summarized below.

Toxicity EndpointPrediction MethodologyPredicted OutcomeMechanistic Rationale & Causality
Mutagenicity (Ames) Dual (Rule-based + Stat)Negative (Class 5)Absence of DNA-reactive structural alerts (no aromatic amines, epoxides, or N-nitroso groups).
Cardiotoxicity (hERG) Pharmacophore & MLModerate to High Risk The basic amine and lipophilic chlorophenyl ether perfectly match the hERG blocker pharmacophore model.
Hepatotoxicity (DILI) ProTox-IIModerate Risk Potential for CYP450-mediated O-dealkylation, releasing 2-chlorophenol (a known oxidative stressor).
Acute Oral Toxicity OECD QSAR Read-AcrossToxClass IV (~800 mg/kg)Baseline toxicity typical for lipophilic benzylic amines; requires standard oral dosing precautions.
Phospholipidosis Physicochemical ProfilingHigh Risk Cationic amphiphilic nature (pKa > 8.5, ClogP ~3.5) drives lysosomal trapping.

Conclusion & De-Risking Strategy

The in silico profiling of[2-(2-Chlorophenoxymethyl)phenyl]methanamine reveals a molecule that is highly unlikely to pose genotoxic risks (ICH M7 Class 5) but carries significant liabilities regarding cardiotoxicity (hERG) and phospholipidosis.

Application Scientist Recommendation: To de-risk this scaffold during lead optimization, medicinal chemists should focus on reducing the basicity of the primary amine (e.g., by converting it to an amide or incorporating electron-withdrawing groups nearby) or reducing the overall lipophilicity (lowering ClogP) of the 2-chlorophenoxymethyl moiety to disrupt the hERG binding pharmacophore.

References

  • European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA Scientific Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "The OECD QSAR Toolbox." OECD Chemical Safety and Biosafety. Available at:[Link]

  • Banerjee, P., et al. "ProTox-II: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research, 2018. Available at:[Link]

  • QSAR Toolbox Official Portal. "Goal and Functionalities of the OECD QSAR Toolbox." LMC & ECHA. Available at:[Link]

Sources

Foundational

Comprehensive Solubility Profile of [2-(2-Chlorophenoxymethyl)phenyl]methanamine: A Technical Guide for Preclinical Development

Executive Summary & Physicochemical Rationale In preclinical drug development and synthetic chemistry, understanding the solvation dynamics of a building block is just as critical as its reactivity. [2-(2-Chlorophenoxyme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In preclinical drug development and synthetic chemistry, understanding the solvation dynamics of a building block is just as critical as its reactivity. [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3) 1 is a specialized primary amine featuring a lipophilic 2-chlorophenyl ether moiety.

As a Senior Application Scientist, I approach the solubility of this compound not as a static metric, but as a dynamic interplay between its structural features and the solvent environment. The molecule presents a classic dichotomy:

  • The Primary Amine (-NH₂): Confers basicity (estimated pKa ~9.0–9.5), enabling hydrogen bonding and salt formation.

  • The Chlorophenoxymethyl Group: Imparts significant lipophilicity (estimated LogP ~3.5), driving the free base toward organic phase partitioning and severely restricting neutral aqueous solubility.

Because basic drugs exhibit profound pH-dependent solubility 2, researchers must strategically select between thermodynamic and kinetic solubility workflows depending on whether the compound is being used for bulk synthesis or in vitro biological screening.

Mechanistic Insights: pH-Dependent Ionization

The causality behind the solubility behavior of [2-(2-Chlorophenoxymethyl)phenyl]methanamine lies in its ionization state. In acidic environments (pH < 7.0), the amine is protonated (-NH₃⁺). This ionic state disrupts the crystal lattice energy more easily in water, leading to high aqueous solubility. Conversely, at physiological pH (7.4) or higher, the equilibrium shifts toward the neutral free base, which is highly lipophilic and precipitates out of aqueous solutions.

Ionization LowPH Acidic pH (< 7.0) Protonated Amine (-NH3+) HighPH Basic pH (> 9.5) Free Base (-NH2) LowPH->HighPH Deprotonation SolHigh High Aqueous Sol. (Salt Form) LowPH->SolHigh SolLow Low Aqueous Sol. (Lipophilic) HighPH->SolLow

Fig 1: pH-dependent ionization and its causal effect on aqueous solubility.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility profile of the free base form of [2-(2-Chlorophenoxymethyl)phenyl]methanamine across common laboratory solvents at 25°C.

Solvent CategorySpecific SolventExpected Solubility RangeMechanistic Rationale
Aqueous (Neutral) Water (pH 7.0)< 0.1 mg/mL (Low)High lipophilicity of the chlorophenyl ether dominates; lack of ionization.
Aqueous (Acidic) 0.1 M HCl (pH 1.0)> 10.0 mg/mL (High)Protonation of the primary amine forms a highly soluble hydrochloride salt.
Polar Aprotic DMSO> 50.0 mg/mL (Very High)Excellent solvation of both the polar amine and the lipophilic aromatic rings.
Polar Protic Methanol / Ethanol> 20.0 mg/mL (High)Strong hydrogen bond donor/acceptor interactions with the ether and amine.
Non-Polar Halogenated Dichloromethane (DCM)> 30.0 mg/mL (High)Ideal polarity match for the chlorophenyl moiety; standard extraction solvent.
Non-Polar Aliphatic Hexane / Heptane1.0 - 5.0 mg/mL (Moderate)Solubilizes the aromatic core, but the polar amine restricts infinite miscibility.

Self-Validating Experimental Workflows

To accurately measure the solubility of this compound, laboratories must employ distinct protocols based on the end-use. Thermodynamic solubility is required for formulation and crystallization, whereas kinetic solubility is mandatory for DMSO-based in vitro assays 3.

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility Compound [2-(2-Chlorophenoxymethyl)phenyl]methanamine Solvent Add Excess Solid to Solvent Compound->Solvent DMSO Dissolve in DMSO (Stock) Compound->DMSO Shake Equilibrate: Shake 24-48h Solvent->Shake Filter Phase Separation (Filter) Shake->Filter HPLC1 Quantification (HPLC-UV) Filter->HPLC1 Dilute Serial Dilution in Buffer DMSO->Dilute Nephelometry Turbidimetry Detection Dilute->Nephelometry

Fig 2: Kinetic vs. Thermodynamic solubility workflows for preclinical profiling.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This method determines the absolute equilibrium solubility of the crystalline solid in a given solvent 4.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4 or Methanol). Ensure a visible excess of solid remains (suspension).

  • Equilibration: Place the vial in an orbital shaker at 25°C and 800 rpm.

  • Phase Separation: After 24 hours, centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved solid. Extract 100 µL of the supernatant.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV against a standard calibration curve.

  • Self-Validation Checkpoint: Return the original vial to the shaker for an additional 24 hours (48 hours total). Repeat the sampling. Causality: If the concentration at 48h matches the 24h timepoint (variance < 5%), true thermodynamic equilibrium has been achieved. If the concentration has increased, the dissolution kinetics are slow, and shaking must continue.

Protocol B: Kinetic Solubility for Bioassays

When preparing this compound for cell-based assays, thermodynamic equilibrium is too slow. Instead, we force the compound into solution using DMSO and observe at what aqueous dilution it crashes out 3.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the free base in 100% DMSO to create a 10 mM master stock. (Due to high DMSO solubility, this will be clear).

  • Serial Dilution: Create a 2-fold serial dilution of the DMSO stock in a 96-well plate.

  • Aqueous Spike: Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a UV-transparent read plate (final DMSO concentration = 2%).

  • Incubation: Incubate at 37°C for 2 hours to mimic standard bioassay conditions.

  • Detection: Read the plate using a nephelometer or a standard microplate reader at 620 nm (turbidimetry).

  • Self-Validation Checkpoint: Include Amiodarone (known to precipitate easily) and Acetaminophen (highly soluble) as controls. The assay is validated only if Amiodarone shows high absorbance (precipitation) at >50 µM and Acetaminophen remains at baseline. The kinetic solubility of[2-(2-Chlorophenoxymethyl)phenyl]methanamine is defined as the highest concentration well that does not exceed the baseline absorbance of the 2% DMSO/PBS blank.

Conclusion & Application Notes

For synthetic chemists,[2-(2-Chlorophenoxymethyl)phenyl]methanamine behaves predictably: it extracts beautifully into DCM or Ethyl Acetate during aqueous workups at basic pH, and can be easily precipitated or partitioned into water by dropping the pH to form the HCl salt.

For assay biologists, extreme caution must be taken. The free base will likely suffer from "brick dust" syndrome if introduced directly to aqueous media. Pre-dissolution in DMSO is mandatory, and assay concentrations should ideally be kept below the kinetic solubility threshold (typically < 100 µM for compounds of this lipophilicity class) to prevent false negatives caused by compound precipitation in the well.

References

  • ChemSrc. "[2-(2-Chlorophenoxymethyl)phenyl]methanamine - Properties and Identification." ChemSrc Database. Available at:[Link]

  • Google Patents. "US7700582B2 - Pharmaceutical formulation." Google Patents.
  • National Institutes of Health (NIH) / PMC. "Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells." MDPI Pharmaceuticals. Available at:[Link]

Sources

Foundational

Unlocking the Chlorophenoxy Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships Across Kingdoms

Executive Summary & Scope The chlorophenoxy scaffold—an aryloxyalkanoic acid core—is one of the most versatile and biologically promiscuous pharmacophores in modern chemistry. Its structural simplicity belies a profound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The chlorophenoxy scaffold—an aryloxyalkanoic acid core—is one of the most versatile and biologically promiscuous pharmacophores in modern chemistry. Its structural simplicity belies a profound pharmacological divergence: in human medicine, it forms the backbone of fibrates (lipid-lowering drugs), while in agriculture, it is the foundation of synthetic auxins (broadleaf herbicides).

As drug development professionals and application scientists, understanding the Structure-Activity Relationship (SAR) of chlorophenoxy compounds requires a cross-kingdom perspective. This whitepaper deconstructs the mechanistic causality behind chlorophenoxy target engagement, detailing how subtle structural modifications shift affinity from human Peroxisome Proliferator-Activated Receptor alpha (PPARα) to plant Transport Inhibitor Response 1 (TIR1) receptors, and explores their shared off-target interactions.

SAR Drivers in Human Therapeutics: PPARα Agonism

Fibrates, such as clofibrate and fenofibrate, are mainstays in the treatment of dyslipidemia. Their primary mechanism of action relies on binding to the ligand-binding domain (LBD) of PPARα, a nuclear transcription factor[1].

Mechanistic Causality

Binding of the chlorophenoxy ligand induces a conformational shift that stabilizes the activation function 2 (AF-2) helix of PPARα. This structural lock permits heterodimerization with the Retinoid X Receptor (RXR) and the subsequent recruitment of transcriptional co-activators, ultimately upregulating genes involved in lipid catabolism[1].

Structural Determinants of Efficacy
  • The Acidic Head Group: The carboxylic acid (or its in vivo hydrolyzed ester prodrug) is non-negotiable. It forms a critical hydrogen-bond network with conserved tyrosine residues (Tyr464 and Tyr314) within the PPARα LBD.

  • The Aliphatic Spacer: The gem-dimethyl (isobutyric acid) spacer found in clofibric acid is vital for restricting conformational flexibility. Replacing this rigid spacer with a simple propanoic acid increases entropic penalties during binding, drastically reducing receptor affinity.

  • The Halogenated Phenoxy Ring: Hydrophobic interactions drive the potency of fibrates. The para-chloro substitution in clofibric acid provides baseline affinity (EC50 ~50 µM). However, extending the hydrophobic surface area—such as adding a 4-chlorobenzoyl group in fenofibrate—enhances van der Waals interactions within the lipophilic LBD pocket, improving the EC50 to the low micromolar range[1].

SAR Drivers in Agrochemicals: TIR1/AFB Auxin Perception

In plants, chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) act as synthetic auxins. They do not follow a traditional lock-and-key activation model; instead, they function as a "molecular glue."

Mechanistic Causality

Auxinic herbicides bind to the base of the TIR1 receptor pocket. Once anchored, they create a high-affinity composite surface that recruits the Aux/IAA repressor protein. The formation of this TIR1-Auxin-Aux/IAA ternary complex triggers the ubiquitination and proteasomal degradation of Aux/IAA, unleashing unregulated auxin-responsive gene transcription that leads to lethal plant growth[2].

Structural Determinants of Efficacy
  • The Acidic Head Group: The carboxylate group interacts directly with Arg403 of the TIR1 receptor, neutralizing the charge and anchoring the molecule deep within the pocket[3].

  • Halogen Positioning: The substitution pattern on the phenyl ring dictates binding kinetics. The 2,4-dichloro substitution (2,4-D) perfectly occupies the hydrophobic cavity at the base of TIR1. Removing the 2-chloro group (yielding 4-CPA) reduces binding affinity by approximately 8-fold[4]. Replacing the 2-chloro group with a methyl group (yielding MCPA) results in intermediate affinity[4].

  • The Ether Linkage: The oxygen atom provides the precise angulation required to mimic the indole ring geometry of the natural hormone, indole-3-acetic acid (IAA)[3].

Cross-Kingdom Off-Target Effects: T1R3 Inhibition

A fascinating aspect of the chlorophenoxy SAR is its conserved off-target activity against the human chemosensory receptor subunit T1R3 (the sweet/umami co-receptor).

Both therapeutic fibrates (clofibric acid) and auxinic herbicides (2,4-D) act as potent inhibitors of human T1R3[5]. The IC50 values for clofibric acid against T1R3 range from 30 to 100 µM, which directly overlaps with its EC50 for PPARα activation (50–55 µM)[5]. Because therapeutic plasma concentrations of fibrates routinely reach these levels, systemic T1R3 blockade occurs in patients, which may contribute to the altered glucose homeostasis and taste modulation occasionally observed during fibrate therapy[5].

SAR_Pathways Scaffold Chlorophenoxy Pharmacophore Fibrates Fibrates (e.g., Clofibric Acid) Scaffold->Fibrates Auxins Synthetic Auxins (e.g., 2,4-D) Scaffold->Auxins PPAR PPAR-alpha Agonism (Human Therapeutics) TIR1 TIR1/AFB Co-receptor (Agrochemicals) T1R3 T1R3 Inhibition (Off-Target) Fibrates->PPAR Fibrates->T1R3 Auxins->TIR1 Auxins->T1R3

Caption: Logical relationships mapping the chlorophenoxy scaffold to specific biological targets.

Quantitative SAR (QSAR) Data Summary

The following table synthesizes the binding affinities and efficacies of key chlorophenoxy derivatives across their respective primary targets and shared off-targets.

CompoundPrimary TargetStructural ModificationTarget Affinity/EfficacyT1R3 Inhibition (IC50)
Clofibric Acid PPARα (Human)p-chloro + isobutyric spacerEC50 ~ 50–55 µM30–100 µM
Fenofibric Acid PPARα (Human)4-chlorobenzoyl extensionEC50 ~ 23 µM~ 30 µM
2,4-D TIR1 (Plant)2,4-dichloro + acetic spacerHigh affinity (comparable to IAA)~ 100 µM
MCPA TIR1 (Plant)2-methyl-4-chloro + acetic spacerIntermediate affinityN/A
4-CPA TIR1 (Plant)4-chloro + acetic spacerLow affinity (~8-fold < 2,4-D)N/A

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the SAR of novel chlorophenoxy derivatives, we employ orthogonal, self-validating assay systems tailored to the specific target kingdom.

Protocol A: TR-FRET Assay for PPARα LBD Binding (Human SAR)

Causality & Self-Validation: We utilize a ratiometric Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach rather than standard fluorescence. Chlorophenoxy compounds are highly lipophilic and require DMSO, which often causes compound precipitation or autofluorescence. Ratiometric emission (520 nm / 495 nm) normalizes well-to-well variations in assay volume and quenching. To make this a self-validating system, a parallel control plate is run using a known high-affinity unlabeled agonist (e.g., GW7647). If the test compound reduces the FRET signal but the control does not, the system flags the compound as an assay artifact (a "PAIN") rather than a true LBD binder.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 0.01% Tween-20 (critical to prevent non-specific hydrophobic aggregation of fibrates).

  • Complex Formation: Incubate GST-tagged PPARα LBD (2 nM) with a Terbium-labeled anti-GST antibody (Donor fluorophore).

  • Tracer Addition: Add a fluorescently labeled pan-PPAR tracer ligand (Acceptor fluorophore) to establish the baseline FRET signal.

  • Compound Titration: Dispense the chlorophenoxy test compound in a 12-point dose-response curve (0.1 nM to 100 µM) into the assay plate.

  • Incubation & Readout: Incubate for 2 hours at room temperature to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader, calculating the IC50 of tracer displacement to determine binding affinity.

Protocol B: Surface Plasmon Resonance (SPR) for TIR1-Aux/IAA Assembly (Plant SAR)

Causality & Self-Validation: SPR is chosen over isothermal titration calorimetry (ITC) because it provides real-time kinetic resolution ( Kon​ and Koff​ ). This is critical for "molecular glue" mechanisms where the residence time dictates biological efficacy. The protocol is self-validating through the mandatory use of a dual-channel setup. Channel 1 (Fc1) is blocked with ethanolamine but lacks the Aux/IAA peptide, while Channel 2 (Fc2) contains the immobilized peptide. The final sensogram is strictly Fc2 minus Fc1. This subtracts the bulk refractive index change caused by the 1–5% DMSO required to solubilize the chlorophenoxy herbicides, ensuring the observed response units (RU) represent true ternary complex assembly.

SPR_Workflow Prep 1. Sensor Chip Prep (CM5 Dextran) Immobilize 2. Immobilize Aux/IAA (Amine Coupling) Prep->Immobilize Inject 3. Inject TIR1 + Ligand (Chlorophenoxy Auxin) Immobilize->Inject Analyze 4. Kinetic Analysis (Determine Kd) Inject->Analyze

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for validating TIR1-Aux/IAA assembly.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 dextran chip using standard EDC/NHS chemistry at a flow rate of 10 µL/min.

  • Ligand Immobilization: Covalently couple the Aux/IAA degron peptide to the Fc2 surface via amine coupling until a target of ~500 RU is reached. Block remaining active sites on both Fc1 and Fc2 with 1 M ethanolamine (pH 8.5).

  • Analyte Injection: Pre-incubate purified TIR1 protein (500 nM) with the chlorophenoxy herbicide (e.g., 2,4-D) at varying concentrations (1 µM to 100 µM) in running buffer (HBS-EP+ with 2% DMSO). Inject the complex over the chip at 30 µL/min for 120 seconds.

  • Kinetic Analysis: Record the dissociation phase for 300 seconds. Fit the double-referenced sensograms (Fc2 - Fc1, minus blank injections) to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

References

  • Title: Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3 Source: NIH PMC URL: [Link]

  • Title: Weed resistance to synthetic auxin herbicides Source: NIH PMC URL: [Link]

  • Title: The differential binding and biological efficacy of auxin herbicides Source: NIH PMC URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Transport of herbicides by PIN-FORMED auxin transporters Source: bioRxiv URL: [Link]

Sources

Exploratory

"initial safety and handling guidelines for [2-(2-Chlorophenoxymethyl)phenyl]methanamine]"

An In-depth Technical Guide to the Initial Safety and Handling of [2-(2-Chlorophenoxy methyl)phenyl]methanamine Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Initial Safety and Handling of [2-(2-Chlorophenoxy methyl)phenyl]methanamine

Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. The safety and handling recommendations outlined herein are synthesized from publicly available Safety Data Sheets (SDS) for structurally analogous compounds, in the absence of a specific, published SDS for [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This guide is not a substitute for a formal, supplier-provided SDS. Users must always consult the specific SDS for any material used and adhere strictly to all institutional and regulatory safety protocols.

Section 1: Hazard Identification and Inferred Risk Profile

The core structural components—a primary amine (methanamine), a phenyl ring, and a chlorophenoxy group—each contribute to the compound's reactivity and toxicological profile. The amine group can be corrosive and irritating to tissues, while halogenated aromatic rings can present metabolic and absorption hazards.

Inferred GHS Classification

Based on data from analogous structures, the following hazard classifications are anticipated.[1][2][3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictograms:

Causality of Hazards:

  • Skin and Eye Irritation: The basic nature of the primary amine group can disrupt the lipid bilayers of cell membranes, leading to irritation and potential chemical burns upon prolonged contact.[5]

  • Respiratory Irritation: As a fine particulate solid, the compound can be easily inhaled, causing mechanical and chemical irritation to the mucosal surfaces of the respiratory tract.[2][6]

  • Acute Toxicity: While comprehensive metabolic pathways are not defined for this specific molecule, absorption through oral, dermal, or inhalation routes could introduce the compound systemically, where it may interfere with biological processes.

Risk Assessment Workflow

The following workflow should be followed before beginning any experiment with this compound.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment A Obtain Supplier SDS (If unavailable, use this guide as preliminary info) B Review Known Hazards: - Skin/Eye Irritation - Respiratory Irritant - Acute Toxicity A->B C Identify Required Controls (Fume Hood, PPE) B->C D Verify Engineering Controls (e.g., Fume Hood Certification) C->D Proceed to Experiment E Don Correct PPE D->E F Execute Handling Protocol (Weighing, Dissolving) E->F G Decontaminate Work Area F->G H Segregate & Dispose of Waste G->H

Caption: Risk assessment and handling workflow for [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach, starting with engineering controls and supplemented by rigorous use of PPE, is mandatory.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][7]

  • Safety Stations: An accessible and tested safety shower and eyewash station are required in the immediate vicinity of the work area.[6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[2][7]Protects against airborne particulates and accidental splashes, preventing severe eye irritation or damage.[5][6]
Hand Protection Chemical-resistant gloves (Nitrile rubber is a common and effective choice). Gloves must be inspected for integrity before use.[6]Prevents skin contact, which can cause irritation and dermal absorption.[2] Proper glove removal technique must be used to avoid self-contamination.
Skin/Body Protection A full-length laboratory coat, fully fastened. Closed-toe shoes are mandatory.[7]Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required if work is confined to a certified fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[8]Prevents inhalation of the compound, which is a primary route of exposure and can cause respiratory irritation.[6]
Hierarchy of Controls Diagram

This diagram illustrates the prioritized approach to mitigating chemical hazards.

Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

Protocol 1: Weighing and Handling the Solid Compound

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don all required PPE as specified in Section 2.

  • Handling: Transfer the required amount of the compound from the stock container to a tared weigh boat using a spatula. Perform all transfers slowly and deliberately to avoid creating airborne dust.

  • Closure: Immediately and securely close the primary stock container.

  • Cleanup: Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[2][3]

Protocol 2: Storage

  • Container: Keep the compound in its original, tightly sealed container.[3][7]

  • Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3][7][9] Avoid exposure to direct sunlight or heat sources.

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[10]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures Summary

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][6][7]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5][6]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][6][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[3][6][9]

Protocol 3: Chemical Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Ensure the spill is contained and does not enter drains.[7][11]

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6][7]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Emergency Response Decision Tree

Start Chemical Incident Occurs (Spill or Exposure) IsMajor Is the incident major? (Large spill, fire, serious injury) Start->IsMajor CallEmergency Call Emergency Services & Alert Supervisor IsMajor->CallEmergency Yes IsExposure Is it a personal exposure? IsMajor->IsExposure No (Minor) Evacuate Evacuate Area CallEmergency->Evacuate FirstAid Administer First Aid (See Table) IsExposure->FirstAid Yes SpillResponse Follow Spill Protocol IsExposure->SpillResponse No (Spill) SeekMedical Seek Medical Attention FirstAid->SeekMedical Report Report Incident to Supervisor SeekMedical->Report SpillResponse->Report

Caption: A decision-making workflow for responding to chemical incidents.

Section 5: Disposal Considerations

All waste materials contaminated with [2-(2-Chlorophenoxymethyl)phenyl]methanamine must be treated as hazardous waste.

  • Chemical Waste: Unused or unwanted material should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, weigh boats, and cleaning materials, must be collected in a designated hazardous waste container.[11]

  • Disposal: Disposal must be carried out through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[7]

References

  • MedChemExpress. (2022, September 23). Safety Data Sheet for (2-Chlorophenyl)(phenyl)methanone.
  • Ricca Chemical Company. (n.d.). Safety Data Sheet for Methenamine, 3% Aqueous.
  • Spectrum Pharmacy Products. (2022, January 6). SAFETY DATA SHEET for Methenamine.
  • NextSDS. (n.d.). [2-(phenoxymethyl)phenyl]methanamine hydrochloride — Chemical Substance Information.
  • Angene Chemical. (2025, October 19). Safety Data Sheet for (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET for 1-(2-Phenoxyphenyl)methanamine hydrochloride.
  • MilliporeSigma. (2026, March 12). SAFETY DATA SHEET for methylamine in solution.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine.
  • Spectrum Chemical. (2022, June 20). SAFETY DATA SHEET for CHLOROXYLENOL, USP.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET for Chlorpheniramine Maleate.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET for Methylamine hydrochloride.
  • SKF. (2023, November 13). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet for (3-bromo-4-chlorophenyl)methanamine.
  • Key Organics. (2017, December 1). Safety Data Sheet for oxetan-3-yl(phenyl)methanol.
  • PubChem. (n.d.). (2-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information.
  • INCHEM. (n.d.). Toxicological evaluations.
  • BenchChem. (2025). Technical Guide: Material Safety Data Sheet for (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • International Council for Harmonisation. (n.d.). Appendix 5 Toxiclogical Data for Class 2 Solvents.
  • NextSDS. (n.d.). 3-(o-Chlorophenoxy)-2-methyl-1,2-propanediol — Chemical Substance Information.
  • Mizuho Information & Research Institute, Inc. (2021, June 14). 化学物質取扱の安全衛生 (Health and Safety in Handling Chemical Substances).

Sources

Protocols & Analytical Methods

Method

A Robust HPLC Protocol for Purity Analysis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine

An Application Note for the Pharmaceutical Sciences Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the q...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for the pharmaceutical intermediate, [2-(2-Chlorophenoxymethyl)phenyl]methanamine. The inherent basicity of the primary amine in the target analyte presents a common chromatographic challenge, often leading to poor peak shape and unreliable quantification. This protocol addresses this by employing a reversed-phase C18 column with a gradient elution using an acidic mobile phase to ensure symmetrical peaks and optimal resolution from potential impurities. This document provides a comprehensive guide covering method parameters, system suitability criteria, sample preparation, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: Chromatographic Strategy

[2-(2-Chlorophenoxymethyl)phenyl]methanamine is a key intermediate in pharmaceutical synthesis. Its purity is critical as impurities can carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis, offering high resolution and sensitivity.[3][4]

The primary amine in the analyte's structure is a basic functional group. On standard silica-based reversed-phase columns, this can lead to undesirable ionic interactions with residual acidic silanol groups on the stationary phase, resulting in significant peak tailing. To mitigate this, a core strategy of this method is to control the mobile phase pH. By maintaining an acidic environment (pH ≈ 3.0), the primary amine is protonated. This positively charged species is repelled by residual silanols, minimizing secondary interactions and ensuring sharp, symmetrical chromatographic peaks, which are essential for accurate integration and quantification.[5]

This method utilizes a gradient elution to ensure that impurities with a wide range of polarities can be effectively separated and quantified within a reasonable runtime.

Recommended HPLC Method Parameters

A validated HPLC method requires precise control over its operational parameters.[5] The following conditions have been optimized for the robust analysis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

Parameter Condition Rationale
Instrument HPLC or UHPLC System with UV/DAD DetectorStandard equipment in most analytical laboratories. A Diode Array Detector (DAD) is preferred for peak purity analysis.
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the protonation of the amine for good peak shape. Formic acid is volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% BThe gradient allows for the elution of early, more polar impurities while retaining and separating more hydrophobic species. A re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detector UV/DAD at 225 nmThe analyte possesses chromophores (phenyl rings) that absorb in the UV region. 225 nm is selected to provide high sensitivity for the main component and a broad range of potential impurities.
Run Time 22 minutesIncludes gradient elution and column re-equilibration.

Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is used as the diluent to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of [2-(2-Chlorophenoxymethyl)phenyl]methanamine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the [2-(2-Chlorophenoxymethyl)phenyl]methanamine test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the entire chromatographic system must be verified.[6][7] This is a mandatory check to ensure the system is fit for its intended purpose on the day of analysis.[8]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Inject the Working Standard Solution five (5) consecutive times.

  • Analyze the resulting chromatograms to ensure they meet the acceptance criteria outlined below.

Parameter Acceptance Criteria Purpose
Tailing Factor (Symmetry) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.
% RSD for Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision and repeatability of the injector and detector.
% RSD for Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability and precision of the pumping system.

Method Validation Protocol (ICH Q2(R1) Framework)

The reliability of any analytical method hinges on its validation.[1][9] The following protocol outlines the necessary experiments to validate this HPLC method in accordance with ICH Q2(R1) guidelines.[2][10][11]

Validation Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), standard, and sample solutions. Conduct forced degradation studies (acid, base, peroxide, heat, light) on the analyte.The analyte peak should be free from interference from blanks or degradation products. Peak purity analysis (via DAD) should pass.
Linearity Prepare at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration. Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.Typically 80% to 120% of the test concentration for an assay.
Accuracy (Recovery) Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze six independent sample preparations on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD (combining both sets of data) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD is reported but not required to be within specific limits.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed for acceptable precision and accuracy.RSD for precision at the LOQ should not exceed 10%.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and observe the effect on system suitability and results.The system suitability criteria must be met, and the results should not be significantly affected by the minor changes.

Purity Analysis Workflow

The following diagram and protocol describe the end-to-end process for analyzing a test sample for purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Prepare Mobile Phases & Diluent sst System Suitability Testing (SST) prep_mobile->sst prep_std Prepare Standard Solution prep_std->sst prep_sample Prepare Sample Solution analysis Inject Blank, Standard, & Sample Solutions prep_sample->analysis sst->prep_mobile If Fail sst->analysis If Pass integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Analytical Procedure:

  • Complete and pass the System Suitability Testing as described in Section 3.2.

  • Inject the diluent (blank) once to ensure no systemic contamination.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms using appropriate software.

  • Identify the peak for [2-(2-Chlorophenoxymethyl)phenyl]methanamine in the sample chromatograms by comparing its retention time to that of the standard.

  • Integrate all peaks in the sample chromatogram, excluding those from the blank and any peaks below the LOQ.

  • Calculate the purity of the sample using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Report the % Purity and the percentage of each individual impurity found.

References

  • Vertex AI Search. (2026, March 5).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Gundo, M. C., et al. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.

Sources

Application

Application Note: Optimized N-Acylation Strategies for [2-(2-Chlorophenoxymethyl)phenyl]methanamine

Executive Summary The synthesis of targeted amide derivatives from primary benzylic amines is a cornerstone of modern medicinal chemistry and drug development[1]. This application note details robust, high-yielding exper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of targeted amide derivatives from primary benzylic amines is a cornerstone of modern medicinal chemistry and drug development[1]. This application note details robust, high-yielding experimental protocols for the N-acylation of [2-(2-Chlorophenoxymethyl)phenyl]methanamine . Due to the presence of a bulky ortho-substituent (a 2-chlorophenoxymethyl ether linkage), the benzylic amine requires carefully selected conditions to ensure complete conversion while avoiding degradation. This guide provides two mechanistically distinct, self-validating protocols: an acyl chloride-mediated approach for highly reactive donors, and a HATU-mediated coupling approach for complex or sensitive carboxylic acids.

Mechanistic Rationale & Reagent Causality

The target molecule,[2-(2-Chlorophenoxymethyl)phenyl]methanamine, features a highly nucleophilic primary benzylic amine. While the ortho-ether linkage introduces moderate steric bulk, the methylene spacer ensures the nitrogen remains accessible for acylation.

To accommodate different acyl donors, two distinct chemical environments are established:

  • Method A (Acyl Chloride / DIPEA): Utilizes pre-activated acyl chlorides. The reaction is highly exothermic and rapid. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, serving purely as a non-nucleophilic acid scavenger to neutralize the HCl byproduct[2]. Dichloromethane (DCM) is chosen as the solvent for its excellent solvation of both the benzylic amine and the resulting amide, while remaining inert to the acyl chloride.

  • Method B (Carboxylic Acid / HATU / DIPEA): Designed for unactivated carboxylic acids. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an elite aminium-based coupling reagent that accelerates amide bond formation through an highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate[3]. This method minimizes epimerization and is performed in N,N-Dimethylformamide (DMF), a polar aprotic solvent that stabilizes the highly charged transition states inherent to uronium/aminium coupling mechanisms[4].

Experimental Workflow

ExperimentalWorkflow Start Target Amine: [2-(2-Chlorophenoxymethyl) phenyl]methanamine Split Start->Split CondA Protocol A: Acyl Chloride Reagents: R-COCl, DIPEA Solvent: DCM (0°C to RT) Split->CondA Highly Reactive Acyl Donors CondB Protocol B: Carboxylic Acid Reagents: R-COOH, HATU, DIPEA Solvent: DMF (RT) Split->CondB Complex/Stable Acyl Donors WorkupA Aqueous Quench & DCM Extraction CondA->WorkupA WorkupB Water Precipitation & EtOAc Extraction CondB->WorkupB Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) WorkupA->Purification WorkupB->Purification Validation Self-Validation System LC-MS, 1H-NMR, Ninhydrin Stain Purification->Validation Purified Amide

Logical workflow for the N-acylation of [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

Step-by-Step Experimental Protocols

Protocol A: Acyl Chloride-Mediated N-Acylation

Optimized for simple, commercially available acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent hydrolysis of the acyl chloride.

  • Dissolution: Add[2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.0 mmol, ~247.7 mg) to the flask. Dissolve in anhydrous DCM (10 mL) to achieve a 0.1 M concentration.

  • Base Addition: Inject DIPEA (2.0 mmol, ~348 µL) into the stirring solution. Causality: A 2-fold excess ensures complete neutralization of the HCl generated, preventing the starting amine from protonating and crashing out as an unreactive hydrochloride salt.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes. Causality: Acyl chloride additions are highly exothermic; initiating at 0 °C prevents localized boiling of DCM and suppresses potential side reactions.

  • Acylation: Dropwise, add the selected acyl chloride (1.1 mmol) over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexane/EtOAc). The product will appear as a new, higher-Rf, UV-active spot that is Ninhydrin-negative.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Direct Coupling

Optimized for complex carboxylic acids, including N-protected amino acids or proprietary drug fragments.

  • Pre-Activation: In a dry 50 mL round-bottom flask, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol, ~456 mg) in anhydrous DMF (8 mL).

  • Base Addition: Add DIPEA (2.5 mmol, ~435 µL) to the mixture and stir at RT for 15 minutes. Causality: The base deprotonates the carboxylic acid, allowing it to attack the HATU reagent, forming the highly reactive O-At active ester[3]. A slight color change (yellowing) is a visual self-validation of active ester formation.

  • Amine Addition: Dissolve [2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.0 mmol, ~247.7 mg) in anhydrous DMF (2 mL) and add it dropwise to the pre-activated acid solution.

  • Reaction Propagation: Stir the mixture at RT for 2–4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL). Wash the organic layer sequentially with 1M HCl (15 mL) to remove unreacted amine, saturated NaHCO₃ (15 mL) to remove unreacted acid, and 5% aqueous LiCl (3 × 15 mL). Causality: Multiple LiCl washes are strictly necessary to partition the high-boiling DMF out of the organic phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the expected operational metrics for both protocols, allowing researchers to select the appropriate method based on their specific acyl donor and laboratory constraints.

ParameterProtocol A (Acyl Chloride)Protocol B (HATU Coupling)
Typical Yield 85 – 95%80 – 90%
Reaction Time 1 – 2 hours2 – 4 hours
Temperature 0 °C → Room TempRoom Temp
Reagent Stability Low (Moisture sensitive)High (Bench-stable)
Byproducts DIPEA-HCl saltHATU byproducts (water soluble)
Scalability Excellent (>10g scale)Moderate (Cost-prohibitive >5g)
Epimerization Risk N/A (Typically achiral donors)Very Low[3]

Self-Validating Analytical Framework

To ensure scientific integrity, the synthesized[2-(2-Chlorophenoxymethyl)phenyl]methyl amide must be validated through a closed-loop analytical system:

  • Chromatographic Shift (TLC): The starting amine is highly polar and will streak near the baseline in standard non-polar solvent systems, reacting strongly with a Ninhydrin stain (turning deep purple). Upon successful acylation, the basic amine is converted to a neutral amide. The resulting spot will migrate significantly higher on the TLC plate, will be strictly Ninhydrin-negative, and will exhibit strong UV absorbance at 254 nm due to the two aromatic rings.

  • Mass Spectrometry (LC-MS): The starting material ([2-(2-Chlorophenoxymethyl)phenyl]methanamine) has an exact mass of 247.07. In positive electrospray ionization (ESI+), the starting material will show a distinct [M+H]+ peak at m/z 248.1. The successful product must show a mass shift corresponding to the addition of the acyl group minus the leaving group (e.g., for acetylation, the product [M+H]+ will be 290.1). The presence of the chlorine atom will also provide a characteristic 3:1 isotopic pattern (M : M+2) which must be conserved in the final product.

  • Nuclear Magnetic Resonance (1H-NMR): In CDCl₃, the starting benzylic amine protons (-CH₂ -NH₂) typically appear as a singlet around 3.8–4.0 ppm. Upon acylation, the electron-withdrawing nature of the amide carbonyl deshields these protons, causing them to shift downfield to approximately 4.4–4.6 ppm. Furthermore, a new broad singlet corresponding to the amide proton (-NH -CO-) will appear between 5.5–6.5 ppm, confirming the formation of the amide bond.

References

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry National Center for Biotechnology Information (PMC) URL:[Link]

  • N-Acylation in combinatorial chemistry Arkivoc URL:[Link]

  • Coupling Reagents Aapptec Peptides URL:[Link]

Sources

Method

"derivatization of [2-(2-Chlorophenoxymethyl)phenyl]methanamine] for medicinal chemistry"

Application Note: Derivatization Strategies for[2-(2-Chlorophenoxymethyl)phenyl]methanamine in Medicinal Chemistry Executive Summary & Structural Rationale In modern drug discovery, the selection and functionalization of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for[2-(2-Chlorophenoxymethyl)phenyl]methanamine in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern drug discovery, the selection and functionalization of bifunctional building blocks dictate the trajectory of structure-activity relationship (SAR) campaigns. [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3) is a highly versatile, privileged scaffold. It possesses a lipophilic, sterically shielding 2-chlorophenoxymethyl ether moiety linked to a reactive primary benzylamine core.

The diaryl-like ether linkage provides a flexible hinge that allows the molecule to adapt to complex binding pockets, while the ortho-chloro substituent introduces opportunities for halogen bonding and modulates the local lipophilicity. However, the primary amine is highly basic (pKa ~8.8) and acts as a promiscuous hydrogen-bond donor/acceptor. To optimize this scaffold for specific biological targets (e.g., kinase hinge-binding or GPCR allosteric modulation), the primary amine must be derivatized.

This application note details field-proven methodologies for the divergent derivatization of this scaffold, focusing on the causality behind reagent selection and providing self-validating protocols for high-throughput medicinal chemistry.

Core Derivatization Pathways: The Chemical Logic

Derivatization of the primary benzylamine handle allows medicinal chemists to precisely tune the physicochemical properties of the resulting analogs [1]. We focus on three primary pathways:

  • Amide Coupling (Rigidification): Converts the basic amine into a neutral amide. This rigidifies the linker via partial double-bond character, lowers the pKa, and introduces a strong hydrogen-bond acceptor.

  • Reductive Amination (Flexible Basicity): Converts the primary amine to a secondary amine. This maintains the basic nitrogen—crucial for forming salt bridges with acidic residues (e.g., Asp/Glu) in target proteins—while introducing steric bulk to occupy adjacent hydrophobic pockets.

  • Sulfonylation (Geometry Alteration): Forms a sulfonamide, drastically lowering the nitrogen's pKa and introducing a tetrahedral sulfur center, which dramatically alters the exit vector of the attached R-group.

Visualizing the Workflow

G Parent [2-(2-Chlorophenoxymethyl) phenyl]methanamine (Primary Amine) Amide Amide Derivative (Rigid, Neutral Linker) Parent->Amide R-COOH, HATU, DIPEA DMF, RT SecAmine Secondary Amine (Flexible, Basic Linker) Parent->SecAmine R-CHO, NaBH(OAc)3 DCE, RT Sulfonamide Sulfonamide (Tetrahedral, H-bond Donor) Parent->Sulfonamide R-SO2Cl, Pyridine DCM, 0 °C to RT

Figure 1: Divergent derivatization pathways for[2-(2-Chlorophenoxymethyl)phenyl]methanamine.

Quantitative Property Shifts

To understand the impact of these derivatizations, we must analyze the physicochemical shifts. The table below summarizes the calculated properties of the parent scaffold versus representative derivatives.

Compound StateRepresentative R-GroupMW ( g/mol )cLogPTPSA (Ų)Basic pKaHBD / HBA
Parent - (Primary Amine)247.722.8526.0~8.82 / 2
Amide Acetyl (-COCH₃)289.763.2029.1N/A (Neutral)1 / 2
Sec-Amine Benzyl (-CH₂Ph)337.854.5521.3~8.51 / 2
Sulfonamide Mesyl (-SO₂CH₃)325.813.0554.6~9.5 (Acidic)1 / 3

Data Note: Values are calculated estimates for SAR guidance. TPSA = Topological Polar Surface Area; HBD = H-Bond Donors; HBA = H-Bond Acceptors.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. In-process controls (LC-MS) and specific workup procedures are integrated to ensure high purity and yield.

Protocol A: High-Throughput Amide Coupling via HATU

Causality & Reagent Selection: HATU is selected for its exceptional coupling efficiency, driven by the neighboring-group effect of the 7-azabenzotriazole nitrogen. While epimerization is not a concern for this achiral benzylamine, HATU ensures rapid conversion. Crucially, N,N-Diisopropylethylamine (DIPEA) is used instead of Triethylamine (TEA). Recent mechanistic studies demonstrate that less sterically hindered bases (like TEA) allow highly nucleophilic amines to attack the HATU reagent directly, forming unwanted tetramethylguanidine (TMG) byproducts [3]. DIPEA's steric bulk suppresses this guanylation pathway.

Safety Warning: Uronium-based coupling agents (HATU, HBTU) are potent immune sensitizers. Repeated exposure can cause severe anaphylaxis[4]. All handling must occur in a fume hood with proper PPE.

Step-by-Step Procedure:

  • Activation: In an oven-dried 20 mL vial, dissolve the desired carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 equiv, 0.60 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to form the active OAt-ester.

  • Coupling: Add[2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.0 equiv, 0.50 mmol) as a solution in DMF (1.0 mL) dropwise to the activated acid.

  • Validation: Stir for 2 hours at room temperature. Monitor completion via LC-MS (aliquot 5 µL into 1 mL MeCN). The primary amine peak (m/z 248 [M+H]+) should be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Rationale: The basic aqueous wash hydrolyzes unreacted active esters and removes the acidic HOAt byproduct.

  • Extraction: Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure amide.

Protocol B: Mild Reductive Amination via NaBH(OAc)₃

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is the gold standard for direct reductive amination [2]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting aldehyde to an alcohol, allowing the aldehyde and primary amine to condense into an imine in situ. Furthermore, STAB avoids the generation of toxic hydrogen cyanide gas, a severe risk associated with the older NaBH₃CN method, making it highly preferred in process and medicinal chemistry.

Step-by-Step Procedure:

  • Imine Formation: In a 50 mL round-bottom flask, dissolve [2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.0 equiv, 1.0 mmol) and the desired aldehyde (1.05 equiv, 1.05 mmol) in 1,2-Dichloroethane (DCE) (10 mL).

  • Catalysis (Optional): If using a sterically hindered or electron-rich aldehyde, add glacial acetic acid (1.0 equiv, 1.0 mmol) to accelerate imine formation. Rationale: Mild acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the basic amine.

  • Reduction: Stir for 30 minutes at room temperature. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in three portions over 15 minutes.

  • Validation: Stir for 4–12 hours. Monitor via LC-MS. The intermediate imine and parent amine should be absent.

  • Workup: Quench carefully with 1N NaOH (10 mL) and stir for 15 minutes. Rationale: The strong base destroys excess borohydride safely and ensures the newly formed secondary amine is fully deprotonated (free base form) for extraction.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH with 1% NH₄OH) to yield the secondary amine.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Aho, J. A. S., & Mattila, S. P. M. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2025, 90(7), 2636–2643. URL:[Link]

  • McKnight, E. A., et al. "Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU." The Journal of Organic Chemistry, 2019, 85(3), 1764–1768. URL:[Link]

Application

Application Note: GC-MS Analysis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine via Trifluoroacetylation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Chemical Profiling & Analytical Challenges [2-(2-Chlorophenoxymethyl)phenyl]methanamine (C₁₄H₁₄ClNO) is a complex aromatic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Chemical Profiling & Analytical Challenges

[2-(2-Chlorophenoxymethyl)phenyl]methanamine (C₁₄H₁₄ClNO) is a complex aromatic compound characterized by a primary benzylamine group and a chlorinated ether linkage. Analyzing this compound directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges.

Primary amines are highly polar and basic. When injected into a GC system in their free-base form, they aggressively hydrogen-bond with active silanol groups in the inlet liner and the stationary phase of the analytical column[1]. This interaction results in irreversible adsorption, severe peak tailing, thermal degradation, and ultimately, poor quantitative reproducibility and low sensitivity[2]. To achieve reliable chromatography, chemical derivatization is mandatory to mask the active amine protons prior to analysis.

Derivatization Rationale: The Case for Acylation

While silylation (e.g., using BSTFA) is common in GC-MS, it is suboptimal for primary amines because it frequently yields an unpredictable mixture of mono- and di-silylated derivatives, complicating quantification[2].

For primary benzylamines, acylation using Trifluoroacetic Anhydride (TFAA) is the gold-standard approach[3].

  • Causality of Choice: TFAA replaces the labile amine hydrogen with a trifluoroacyl group (-COCF₃). The strong electron-withdrawing nature of the fluorine atoms drastically reduces the basicity of the nitrogen atom, eliminating its ability to interact with the column's active sites[4].

  • Analytical Benefit: This reaction reliably produces a single, highly volatile, and thermally stable mono-trifluoroacetamide derivative, significantly enhancing both peak symmetry and detector sensitivity[2].

Experimental Protocol: TFAA Derivatization

The following self-validating protocol ensures complete derivatization while protecting the GC-MS system from corrosive byproducts.

Workflow S1 1. Analyte Extraction (Free Base Form) S2 2. Evaporate to Dryness (Gentle N2 Stream) S1->S2 S3 3. Acylation Reagent (TFAA + Ethyl Acetate) S2->S3 S4 4. Thermal Incubation (60°C for 20 min) S3->S4 S5 5. Excess Reagent Removal (Evaporate & Reconstitute) S4->S5 S6 6. GC-MS Injection (Splitless, 1 µL) S5->S6

Fig 1. Step-by-step TFAA derivatization workflow for primary amine GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation: Transfer an aliquot of the extracted [2-(2-Chlorophenoxymethyl)phenyl]methanamine into a glass reaction vial with a PTFE-lined cap.

  • Solvent Removal: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Rationale: TFAA is highly sensitive to moisture; any residual water will hydrolyze the reagent into trifluoroacetic acid, halting the derivatization.

  • Reagent Addition: Reconstitute the dried residue in 100 µL of anhydrous Ethyl Acetate (an aprotic solvent that will not consume the reagent). Add 50 µL of Trifluoroacetic Anhydride (TFAA)[1].

  • Incubation: Cap tightly and incubate in a heating block at 60 °C for 20 minutes to drive the acylation reaction to completion[1].

  • Excess Reagent Removal (Critical Step): Allow the vial to cool, then evaporate the mixture to dryness under a nitrogen stream. Rationale: Injecting excess TFAA and its acidic byproducts will rapidly strip the stationary phase of the GC column and corrode the MS ion source.

  • Reconstitution: Redissolve the derivatized residue in 100 µL of anhydrous Ethyl Acetate. Transfer to an autosampler vial for injection.

GC-MS Instrumental Settings

The following parameters are optimized for the trace-level detection of the TFA-derivatized analyte.

ParameterSettingScientific Rationale
Inlet Mode Splitless (1 µL injection)Maximizes sensitivity by transferring the entire sample plug to the column for trace-level analysis.
Inlet Temperature 250 °CEnsures rapid, complete volatilization without inducing thermal degradation of the stable TFA derivative.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity and reproducible retention times across the temperature gradient.
Analytical Column 5% Phenyl-methylpolysiloxane(30 m × 0.25 mm × 0.25 µm)The slight polarity of the 5% phenyl phase provides optimal selectivity and resolution for aromatic and halogenated compounds.
Oven Program 70 °C (hold 1 min) ➔ 15 °C/min ➔ 280 °C (hold 5 min)The initial low temperature focuses the analyte at the head of the column; the ramp rate balances peak resolution and run time.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before entering the MS ion source.
Ionization Mode Electron Ionization (EI), 70 eVThe universal standard energy for reproducible, hard fragmentation and spectral library matching.
Ion Source Temp 230 °CPrevents ion-molecule reactions and maintains source cleanliness by preventing heavy matrix deposition.
Acquisition Mode Full Scan (m/z 50–450) / SIMScan mode is used for structural confirmation; SIM mode is used for high-sensitivity quantification.

Data Interpretation & Mass Spectrometry

Derivatization increases the molecular weight of the target analyte from 247.08 Da to 343.06 Da (addition of the CF₃CO group minus one proton). Because the molecule contains a single chlorine atom, the mass spectrum will exhibit a characteristic isotopic cluster (approximate 3:1 ratio for ³⁵Cl and ³⁷Cl) for any fragment retaining the chlorophenoxy moiety.

Table 2: Predictive Diagnostic Ions for the TFA-Derivatized Analyte

m/z ValueIon Type / AssignmentDiagnostic Significance
343 / 345 [M]⁺ (Molecular Ion)Confirms the intact mono-TFA derivative (C₁₆H₁₃ClF₃NO₂). The isotopic ratio confirms the presence of one chlorine atom.
274 / 276 [M - CF₃]⁺Characteristic alpha-cleavage loss of the trifluoromethyl group from the acylated amine, typical of TFA derivatives.
216 [M - C₆H₄ClO]⁺Cleavage of the ether linkage, representing the loss of the 2-chlorophenoxy radical.
128 [C₆H₄ClO]⁺2-chlorophenol-derived fragment, confirming the presence of the chlorinated ether side-chain.
97 [CF₃CO]⁺Trifluoroacyl cation. A universal, highly abundant marker ion for TFA-derivatized compounds.
References
  • Ash, J., Hickey, L., & Goodpaster, J. "Formation and identification of novel derivatives of primary amine and zwitterionic drugs." IU Indianapolis ScholarWorks (2018). Available at: [Link]

  • Kusch, P., et al. "Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods." BioResources (2014). Available at: [Link]

  • "Hexamethyldisilazane as an Acylation Generator for Perfluorocarboxylic Acids in Quantitative Derivatization of Primary Phenylalkyl Amines Confirmed by GC/MS and Computations." Analytical Chemistry, ACS Publications (2014). Available at: [Link]

Sources

Method

Application Note: Chemoselective Reductive Amination of[2-(2-Chlorophenoxymethyl)phenyl]methanamine

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The synthesis of complex secondary amines is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of complex secondary amines is a cornerstone of small-molecule drug development. When utilizing highly functionalized primary amines such as [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3), the choice of reductive amination conditions must be meticulously calibrated to ensure chemoselectivity and prevent over-alkylation [1].

This specific substrate presents a unique set of structural challenges and opportunities:

  • Steric Environment: It is an ortho-substituted benzylic amine. While the amine nitrogen is highly nucleophilic, the bulky (2-chlorophenoxy)methyl side chain can sterically hinder the initial nucleophilic attack on bulky ketones.

  • Chemoselectivity Imperatives (The Causality of Reagent Choice):

    • Why not Catalytic Hydrogenation? The use of H2​ with Pd/C or PtO2​ is strictly contraindicated here. Transition metal catalysts will readily undergo oxidative addition into the aryl-chloride bond, leading to unwanted hydrodehalogenation. Furthermore, prolonged hydrogenation risks the hydrogenolysis of the benzylic ether linkage.

    • Why not Sodium Cyanoborohydride ( NaBH3​CN )? While effective, NaBH3​CN requires strict pH control (pH ~6) and generates highly toxic hydrogen cyanide gas upon aqueous acidic workup [2].

    • The Optimal Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) . The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild hydride donor that selectively reduces protonated imines/iminium ions without reducing the parent carbonyls or cleaving aryl halides/ethers [1].

Mechanistic Pathway & Workflow Design

The reductive amination process relies on a delicate equilibrium. The primary amine attacks the carbonyl carbon to form a hemiaminal, which undergoes dehydration to yield an imine (or iminium ion). STAB selectively reduces this transient electrophilic intermediate.

ReductiveAmination Amine [2-(2-Chlorophenoxymethyl) phenyl]methanamine (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Addition Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Hemiaminal Imine Imine / Iminium Ion Intermediate Hemiaminal->Imine Dehydration (-H2O, AcOH cat.) Product Secondary Amine Target Product Imine->Product Reduction (NaBH(OAc)3)

Mechanistic pathway of direct reductive amination using STAB.

Decision Matrix: Direct vs. Indirect Protocol

A critical failure point in primary amine functionalization is dialkylation (the secondary amine product reacting with a second equivalent of aldehyde). To prevent this, the workflow must be bifurcated based on the steric profile of the carbonyl electrophile.

DecisionTree Start Select Carbonyl Substrate Aldehyde Un-hindered Aldehyde (High Risk of Dialkylation) Start->Aldehyde Ketone Ketone or Hindered Aldehyde (Low Risk of Dialkylation) Start->Ketone Indirect Protocol B: Indirect (Imine pre-formation in MeOH, then NaBH4) Aldehyde->Indirect Prevents over-alkylation Direct Protocol A: Direct (NaBH(OAc)3 in DCE, optional AcOH) Ketone->Direct Standard STAB reduction

Decision matrix for selecting direct vs. indirect reductive amination protocols.

Experimental Methodologies

Protocol A: Direct Reductive Amination (For Ketones & Hindered Aldehydes)

This self-validating protocol utilizes 1,2-Dichloroethane (DCE) as the optimal solvent, providing superior reaction kinetics compared to THF [1].

Reagents & Equipment:

  • [2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.0 equiv)

  • Target Ketone/Hindered Aldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the amine (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (1.0 equiv). Causality Note: AcOH protonates the hemiaminal oxygen, drastically accelerating the dehydration step to form the highly electrophilic iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 10 minutes to manage mild exotherms.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature ( 20−25∘C ) for 4–12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc). The starting benzylic amine is highly UV-active ( 254 nm). The reaction is deemed complete when the primary amine is consumed.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution ( CO2​ and H2​ ) ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Indirect (Stepwise) Reductive Amination (For Unhindered Aldehydes)

To entirely circumvent dialkylation when reacting with highly electrophilic aliphatic aldehydes, imine formation is forced to completion prior to the introduction of a reducing agent.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 equiv) and the unhindered aldehyde (1.0 equiv) in anhydrous Methanol (MeOH, 0.2 M). Stir at room temperature for 2–4 hours. Do not add acid or reducing agent yet.

  • Validation: Confirm complete imine formation via TLC (appearance of a less polar, UV-active spot).

  • Reduction: Cool the flask to 0 °C. Carefully add Sodium Borohydride ( NaBH4​ ) (1.2 equiv) portion-wise. Caution: Vigorous H2​ gas evolution will occur.

  • Quench: Stir for 30 minutes at 0 °C, then quench with water. Remove the majority of the MeOH in vacuo, and partition the remaining aqueous mixture with EtOAc. Extract, dry, and concentrate as described in Protocol A.

Quantitative Reaction Parameters & Troubleshooting

Table 1: Standardized Stoichiometry & Conditions
ParameterProtocol A (Direct / STAB)Protocol B (Indirect / NaBH4​ )Rationale
Solvent DCE or THFMethanol (MeOH)STAB degrades in MeOH; NaBH4​ requires polar protic solvents for solubility.
Amine : Carbonyl 1.0 : 1.051.0 : 1.0Slight excess of ketone drives equilibrium in Protocol A; strict 1:1 prevents dialkylation in B.
Reducing Agent 1.5 equiv STAB1.2 equiv NaBH4​ Excess STAB compensates for slow hydrolysis by ambient moisture.
Acid Catalyst 1.0 - 2.0 equiv AcOHNone requiredAcOH accelerates iminium formation from ketones. Aldehydes are reactive enough without it.
Table 2: Troubleshooting Common Deviations
ObservationRoot Cause AnalysisCorrective Action
Significant Dialkylation Carbonyl is too reactive / Steric bulk is insufficient.Switch from Protocol A to Protocol B. Ensure strict 1:1 stoichiometry.
Incomplete Reaction (Ketones) Slow iminium formation due to steric clash with the ortho-chloro ether sidechain.Add Ti(O−iPr)4​ (1.5 equiv) as a Lewis acid scavenger to force imine formation before adding STAB.
Emulsion during Workup Boron salts precipitating at neutral pH.Add Rochelle's salt (Potassium sodium tartrate) during the aqueous quench and stir for 1 hour to break the emulsion.
Dehalogenation Observed Contamination or incorrect reducing agent used (e.g., Pd/C+H2​ ).Strictly adhere to borohydride-based reducing agents (STAB or NaBH4​ ).

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • Title: The cyanohydridoborate anion as a selective reducing agent Source: Journal of the American Chemical Society, 1971, 93(12), 2897–2904. URL: [Link]

Application

Discovery and Synthesis of Novel Benzamides using [2-(2-Chlorophenoxymethyl)phenyl]methanamine

Scientific Rationale & Target Application Benzamides represent a highly privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics. Recently, benzamide derivatives have...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Application

Benzamides represent a highly privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics. Recently, benzamide derivatives have garnered significant attention as potent modulators of the Sigma-1 Receptor (S1R), a unique ligand-operated molecular chaperone enriched at mitochondria-associated membranes (MAMs)[1]. S1R modulation is heavily implicated in neuroprotection, making it a prime target for central nervous system (CNS) disorders such as neurodegenerative diseases and brain ischemia[1].

The use of [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3) as a primary building block offers a distinct structural advantage. This specific benzylamine incorporates a flexible ether linkage and an ortho-chlorine atom. In the context of receptor binding, this bulky, lipophilic 2-(2-chlorophenoxymethyl)phenyl moiety acts as a highly effective vector to perfectly occupy the hydrophobic sub-pockets of target receptors like S1R, while the chlorine atom can engage in stabilizing halogen bonds with the receptor's active site residues.

Reaction Design & Causality

To synthesize novel benzamides from this complex amine, the primary amine must be coupled with a substituted benzoic acid. While classical Schotten-Baumann conditions (using acyl chlorides) are rapid, they are moisture-sensitive, generate harsh HCl byproducts, and lack broad functional group tolerance[2].

For the synthesis of high-value pharmaceutical intermediates, a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is the optimal choice.

The Causality of the Reagent System:

  • EDC·HCl: Activates the carboxylic acid to form an O-acylisourea intermediate. Unlike other carbodiimides (like DCC), EDC and its urea byproduct are highly water-soluble, allowing for their complete removal during a simple aqueous work-up[2].

  • HOBt: The O-acylisourea intermediate is highly prone to rearranging into a dead-end, unreactive N-acylurea byproduct[3]. HOBt is added to rapidly intercept the O-acylisourea, forming a highly reactive yet stable OBt-active ester. This suppresses the rearrangement pathway, minimizes epimerization, and facilitates a clean nucleophilic attack by the sterically demanding [2-(2-Chlorophenoxymethyl)phenyl]methanamine[3].

  • DIPEA: N,N-Diisopropylethylamine acts as a non-nucleophilic base to ensure the amine remains completely free-based and neutralizes the HCl equivalent introduced by the EDC·HCl salt, maintaining the optimal pH for the coupling[2].

Experimental Workflow Visualization

G Acid Substituted Benzoic Acid (1.1 eq) Act Activation at 0 °C (EDC·HCl, HOBt, DMF) Acid->Act Amine [2-(2-Chlorophenoxymethyl) -phenyl]methanamine (1.0 eq) Coupling Nucleophilic Attack at RT (DIPEA, 12-16 h) Amine->Coupling Act->Coupling Workup Aqueous Work-up (1M HCl, NaHCO3, Brine) Coupling->Workup Product Novel Benzamide Derivative (Target Compound) Workup->Product

Caption: Experimental workflow for EDC/HOBt-mediated benzamide synthesis.

Quantitative Data: Optimization of Amide Coupling

The following table summarizes the quantitative performance metrics of various coupling methodologies when applied to sterically hindered benzylamines.

Coupling SystemReagentsSolventTempReaction TimeYield (%)Byproduct Profile & Scalability
Acyl Chloride Ar-COCl, Et₃NDCM0 °C to RT2-4 h65-75%High HCl generation; requires robust functional groups; prone to over-acylation.
Carbodiimide (Standard) EDC·HCl, HOBt, DIPEADMF0 °C to RT12-16 h85-95%Water-soluble urea byproduct; highly scalable; clean conversion.
Uronium (Advanced) HATU, DIPEADMFRT2-4 h90-98%Difficult removal of tetramethylurea byproduct; expensive for large scale.

Detailed Step-by-Step Protocol

This protocol outlines the synthesis of a novel benzamide using [2-(2-Chlorophenoxymethyl)phenyl]methanamine and a representative substituted benzoic acid via EDC/HOBt coupling[2].

Materials Required
  • [2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.0 eq, Limiting Reagent)

  • Substituted Benzoic Acid (e.g., 4-fluorobenzoic acid) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology

Step 1: Carboxylic Acid Activation

  • In an oven-dried round-bottom flask purged with inert argon, dissolve the substituted benzoic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the coupling reagents and suppresses premature side reactions.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution. Stir for 30 minutes at 0 °C[2].

    • Self-Validation Check: The solution will typically transition from clear to slightly cloudy as the OBt-active ester forms in situ.

Step 2: Amine Addition & Coupling 4. In a separate dry vial, dissolve [2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.0 eq) and DIPEA (2.5 eq) in a minimal volume of anhydrous DMF[2]. 5. Add the amine solution dropwise to the activated acid mixture at 0 °C. 6. Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 12-16 hours[2].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The highly polar amine starting material (which stains positively with ninhydrin) should disappear, replaced by a new, UV-active, less polar spot corresponding to the product[3].

Step 3: Aqueous Work-up & Isolation 7. Quench the reaction by pouring the mixture into a 10-fold volume of ice-cold deionized water. 8. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). 9. Wash the combined organic layers sequentially with:

  • 1M HCl (2 × 20 mL): Causality: Protonates and removes any unreacted amine and the DIPEA base[2].

  • Saturated Aqueous NaHCO₃ (2 × 20 mL): Causality: Deprotonates and removes any unreacted benzoic acid and the HOBt additive[2].

  • Brine (1 × 20 mL): Causality: Removes residual water and breaks any emulsions.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[3].

  • Purify the crude product via flash column chromatography (silica gel) or recrystallization from hot ethanol to yield the pure novel benzamide.

References

  • Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers - Benchchem.

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC (National Institutes of Health). 1

  • Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem. 2

  • Minimizing Side Product Formation in Benzamide Synthesis - Benchchem. 3

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of [2-(2-Chlorophenoxymethyl)phenyl]methanamine

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3) Executive Summary & Retrosynthetic Strategy The scale-up...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3)

Executive Summary & Retrosynthetic Strategy

The scale-up synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine presents two distinct chemical engineering challenges: the scalable construction of the sterically hindered diaryl-like ether linkage, and the chemoselective reduction of the nitrile moiety without compromising the sensitive 2-chloroaryl ether via hydrodehalogenation.

To ensure a robust, self-validating system suitable for multi-kilogram production, we have designed a two-step sequence:

  • O-Alkylation (Williamson Ether Synthesis): Coupling of 2-chlorophenol with 2-(bromomethyl)benzonitrile.

  • Chemoselective Nitrile Hydrogenation: Reduction of the intermediate nitrile to the primary amine using a highly specific base-metal catalyst.

Process Causality: Why This Route?

While Mitsunobu etherification is a staple in discovery chemistry, it is actively avoided in process chemistry due to poor atom economy and the difficult removal of triphenylphosphine oxide on scale [1]. The Williamson approach utilizing potassium carbonate ( K2​CO3​ ) in acetonitrile (MeCN) provides a highly scalable alternative. K2​CO3​ is selected over sodium hydride ( NaH ) to eliminate the risk of explosive hydrogen gas evolution during the base addition phase.

For the second step, nitrile reduction is notoriously prone to secondary/tertiary amine formation via reactive aldimine intermediates [3]. More critically, the presence of the 2-chloroaryl ether introduces a severe risk of hydrodehalogenation. Palladium on carbon (Pd/C) is strictly avoided due to its high propensity for cleaving aryl chlorides. Instead, Sponge Cobalt (Raney Cobalt) is deployed. Cobalt catalysts exhibit superior chemoselectivity for primary amines and completely suppress hydrodehalogenation under mild hydrogen pressure [2].

Data Presentation: Catalyst Screening for Nitrile Reduction

To validate the selection of Sponge Cobalt, a catalyst screening study was performed on a 100g scale. The data below highlights the critical need to avoid palladium-based systems for this specific substrate.

Catalyst SystemAdditiveConversion (%)Primary Amine Selectivity (%)Dehalogenation Byproduct (%)
10% Pd/C None> 99.045.2> 50.0
Raney Nickel NH3​ (excess)> 99.085.48.5
Sponge Cobalt NH3​ (catalytic)> 99.0> 98.5 < 0.1

Table 1: Catalyst screening demonstrating the superior chemoselectivity of Sponge Cobalt in preserving the 2-chloroaryl moiety.

Process Workflow Visualization

ScaleUpWorkflow SM Starting Materials: 2-Chlorophenol + 2-(Bromomethyl)benzonitrile Step1 Step 1: O-Alkylation (K2CO3, MeCN, 60°C) SM->Step1 IPC1 IPC 1: HPLC Validation (<1% Alkyl Halide) Step1->IPC1 Int Intermediate: 2-(2-Chlorophenoxymethyl)benzonitrile IPC1->Int Salt Filtration & Solvent Swap Step2 Step 2: Catalytic Hydrogenation (Raney Co, H2, MeOH) Int->Step2 IPC2 IPC 2: H2 Uptake & HPLC (<0.5% Nitrile) Step2->IPC2 API Target API: [2-(2-Chlorophenoxymethyl)phenyl]methanamine IPC2->API Catalyst Removal & Crystallization

Fig 1: Two-step scale-up synthesis workflow with integrated IPC validation points.

Experimental Protocols & Self-Validating Systems

Step 1: O-Alkylation (Synthesis of 2-(2-Chlorophenoxymethyl)benzonitrile)

Reagents:

  • 2-Chlorophenol (1.0 eq)

  • 2-(Bromomethyl)benzonitrile (1.05 eq)

  • K2​CO3​ (325 mesh, 2.0 eq)

  • Acetonitrile (MeCN, 10 vol)

Step-by-Step Methodology:

  • Charge a clean, dry reactor with MeCN (10 vol), 2-chlorophenol (1.0 eq), and 325-mesh K2​CO3​ (2.0 eq). Stir at 25 °C for 30 minutes to initiate phenoxide formation.

  • Add 2-(bromomethyl)benzonitrile (1.05 eq) in four equal portions over 1 hour to control the mild exotherm.

  • Heat the suspension to 60 °C and maintain agitation for 6 hours.

In-Process Control (IPC) & Validation:

  • Validation Trigger: Sample the reaction mixture and analyze via HPLC (254 nm).

  • Pass Criteria: The reaction is deemed complete when 2-(bromomethyl)benzonitrile is < 1.0% (AUC). If > 1.0%, continue heating for 2 hours and re-sample.

Workup & Isolation:

  • Cool the reactor to 20 °C. Filter the suspension to remove insoluble KBr and unreacted K2​CO3​ .

  • Wash the filter cake with fresh MeCN (2 vol).

  • Concentrate the filtrate under reduced pressure. Crystallize the crude residue from ethanol/water (3:1) to afford the intermediate as a highly pure crystalline solid, entirely bypassing column chromatography [1].

Scale-Up Insight: The physical form of the base is critical. Standard granular K2​CO3​ leads to sluggish reaction kinetics due to poor surface area in MeCN, often resulting in stalled reactions. Using 325-mesh K2​CO3​ guarantees rapid conversion.

Step 2: Chemoselective Hydrogenation (Synthesis of Target API)

Reagents:

  • 2-(2-Chlorophenoxymethyl)benzonitrile (1.0 eq)

  • Sponge Cobalt (Raney Co, 15% w/w loading)

  • Methanol (10 vol)

  • NH3​ in Methanol (7N, 1.5 eq)

  • H2​ gas

Step-by-Step Methodology:

  • Safety Preparation: Sponge Cobalt is highly pyrophoric. Transfer the catalyst as a slurry in water/methanol under a strict nitrogen atmosphere.

  • Charge a high-pressure autoclave with the intermediate nitrile, Methanol (10 vol), and the NH3​ /MeOH solution.

  • Add the Sponge Cobalt slurry. Purge the reactor with N2​ (3 cycles at 30 psi), followed by H2​ (3 cycles at 30 psi).

  • Pressurize the reactor to 60 psi with H2​ and heat to 50 °C. Maintain vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

In-Process Control (IPC) & Validation:

  • Validation Trigger: Monitor the H2​ uptake via a mass flow controller. Once uptake plateaus, maintain conditions for an additional 1 hour.

  • Pass Criteria: Sample for HPLC analysis. Target: < 0.5% intermediate nitrile, < 1.0% secondary amine dimer.

Workup & Isolation:

  • Cool the reactor to 20 °C and safely vent the hydrogen gas.

  • Filter the catalyst through a Celite pad under a nitrogen blanket. Do not let the filter cake run dry.

  • Concentrate the filtrate. Dissolve the crude free base in diethyl ether and precipitate the API as a hydrochloride salt using 2M HCl in ether. Filter and dry under vacuum to yield the final API [3].

Scale-Up Insight: The deactivation of Sponge Cobalt post-reaction is a major safety hurdle. Rather than simple filtration which risks severe factory fires, the catalyst waste stream should be quenched with aqueous sodium nitrate prior to disposal to safely passivate the metal surface [2].

References

  • Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • WO2015071230A1 - Catalytic hydrogenation of nitriles Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

"improving the reaction yield of [2-(2-Chlorophenoxymethyl)phenyl]methanamine] synthesis"

Welcome, researchers, to the comprehensive technical support guide for the synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This document is designed to provide you with in-depth, field-proven insights to enhan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the comprehensive technical support guide for the synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This document is designed to provide you with in-depth, field-proven insights to enhance your reaction yields and troubleshoot common issues encountered during this two-step synthesis. As your dedicated application scientist, I will guide you through the critical parameters of this process, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success.

The synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine is a valuable pathway for drug development professionals, as this compound serves as a key intermediate in the synthesis of pharmaceuticals such as Nebivolol.[1][2][3] The overall synthetic route involves two primary transformations:

  • Williamson Ether Synthesis: Formation of the intermediate, 2-(2-chlorophenoxymethyl)benzonitrile, through the reaction of 2-cyanobenzyl halide with 2-chlorophenol.

  • Nitrile Reduction: Conversion of the benzonitrile intermediate to the target primary amine, [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

This guide is structured to provide a logical workflow, addressing potential challenges in each stage of the synthesis.

Visualizing the Synthetic Pathway

Synthesis_Pathway Synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine Reactant1 2-Cyanobenzyl Halide Step1 Williamson Ether Synthesis (Base, Solvent) Reactant1->Step1 Reactant2 2-Chlorophenol Reactant2->Step1 Reducing_Agent Reducing Agent (e.g., H₂, LiAlH₄) Step2 Nitrile Reduction Reducing_Agent->Step2 Intermediate 2-(2-Chlorophenoxymethyl)benzonitrile Intermediate->Step2 Product [2-(2-Chlorophenoxymethyl)phenyl]methanamine Step1->Intermediate Step2->Product

Caption: Overall synthetic workflow for [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

Part 1: Williamson Ether Synthesis of 2-(2-Chlorophenoxymethyl)benzonitrile

This crucial first step involves the formation of an ether linkage via an Sₙ2 reaction between the sodium salt of 2-chlorophenol and 2-cyanobenzyl chloride (or bromide).[4] While seemingly straightforward, optimizing the yield requires careful control of several parameters to minimize common side reactions.

Troubleshooting Guide: Williamson Ether Synthesis

Question 1: My reaction yield is consistently low. What are the likely causes?

Answer: Low yields in this Williamson ether synthesis can often be attributed to one or more of the following factors:

  • Incomplete Deprotonation of 2-Chlorophenol: The phenoxide is the active nucleophile. Incomplete deprotonation due to a weak base or insufficient stoichiometry will result in unreacted starting material.

  • Competing Elimination (E2) Reaction: While less of a concern with a benzylic halide, the use of a strong, sterically hindered base can promote the elimination of HX from the 2-cyanobenzyl halide to form a stilbene derivative, although this is generally a minor pathway.

  • Side Reactions with the Solvent: Strong bases like sodium hydride (NaH) can react with certain aprotic solvents like DMF, leading to the formation of byproducts that consume the benzyl halide.[5]

  • Hydrolysis of the Alkylating Agent: The presence of water can lead to the hydrolysis of 2-cyanobenzyl halide to the corresponding alcohol, which can then compete in the etherification reaction.

  • Sub-optimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 80-110 °C is typically effective for this transformation.[4]

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What are these byproducts?

Answer: The formation of multiple byproducts is a common challenge. Here are the most likely culprits and how to address them:

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[5] To favor O-alkylation, using a polar aprotic solvent like DMF or acetonitrile can help to solvate the cation and leave the oxygen atom more accessible for nucleophilic attack.

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Consider increasing the reaction time, temperature (cautiously), or the stoichiometry of the base.

  • Hydrolysis Products: As mentioned, the presence of water can lead to the formation of 2-cyanobenzyl alcohol. Ensuring anhydrous conditions is critical.

Optimized Protocol for 2-(2-Chlorophenoxymethyl)benzonitrile

This protocol is designed to maximize yield and minimize byproduct formation.

Materials:

  • 2-Chlorophenol

  • 2-Cyanobenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-cyanobenzyl chloride (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure 2-(2-chlorophenoxymethyl)benzonitrile.

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃A moderately strong base that is effective for deprotonating phenols and has low solubility in DMF, minimizing side reactions with the solvent.[4]
Solvent Anhydrous DMFA polar aprotic solvent that promotes Sₙ2 reactions by solvating the cation of the phenoxide salt.[5]
Temperature 90-100 °CProvides a good balance between reaction rate and minimizing the formation of thermal decomposition byproducts.
Stoichiometry 1.1 eq. of 2-cyanobenzyl chlorideA slight excess of the alkylating agent helps to ensure complete consumption of the more valuable phenoxide.

Part 2: Nitrile Reduction to [2-(2-Chlorophenoxymethyl)phenyl]methanamine

The reduction of the nitrile group to a primary amine is the final and often most challenging step. The choice of reducing agent and reaction conditions is critical to achieving a high yield of the desired primary amine while avoiding the formation of secondary and tertiary amine byproducts.

Troubleshooting Guide: Nitrile Reduction

Question 3: My catalytic hydrogenation is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary and tertiary amines is a well-known side reaction in the catalytic hydrogenation of nitriles. This occurs through the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction. To suppress this side reaction:

  • Use of Ammonia: Conducting the hydrogenation in the presence of ammonia can shift the equilibrium away from the formation of secondary and tertiary amines.[6]

  • Catalyst Choice: While Pd/C is a common hydrogenation catalyst, Raney Nickel is often preferred for nitrile reductions as it can exhibit higher selectivity for the primary amine under optimized conditions.[7][8]

  • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes favor the formation of the primary amine.

Question 4: I am using LiAlH₄ for the reduction, but the workup is difficult and the yield is inconsistent. What are the best practices for this method?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines.[9][10][11][12][13] However, its high reactivity requires careful handling and a precise workup procedure.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., THF, diethyl ether).

  • Controlled Quenching: The workup to decompose the excess LiAlH₄ and the aluminum salts is critical. A common and effective method is the Fieser workup, which involves the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[6] This procedure results in the formation of granular aluminum salts that are easily filtered.

  • Temperature Control: The initial addition of the nitrile to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the exotherm. The reaction is then typically allowed to warm to room temperature or gently refluxed to ensure completion.

Recommended Protocols for Nitrile Reduction

Two reliable methods for the reduction of 2-(2-chlorophenoxymethyl)benzonitrile are provided below.

Catalytic_Hydrogenation cluster_0 Reaction Setup cluster_1 Workup Nitrile 2-(2-Chlorophenoxymethyl)- benzonitrile Hydrogenation Pressurized Hydrogenation Nitrile->Hydrogenation Raney_Ni Raney Nickel Catalyst Raney_Ni->Hydrogenation Solvent Methanol/Ammonia Solvent->Hydrogenation H2 Hydrogen Gas H2->Hydrogenation Filtration Filter to remove catalyst Concentration Concentrate filtrate Filtration->Concentration Purification Purify by distillation or crystallization Concentration->Purification Final_Product Final_Product Purification->Final_Product [2-(2-Chlorophenoxymethyl)phenyl]methanamine Hydrogenation->Filtration

Caption: Workflow for catalytic hydrogenation of the nitrile intermediate.

Materials:

  • 2-(2-Chlorophenoxymethyl)benzonitrile

  • Raney Nickel (slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, add 2-(2-chlorophenoxymethyl)benzonitrile (1.0 eq.) and methanol.

  • Carefully add a slurry of Raney Nickel (5-10 wt% of the nitrile).

  • Add a solution of ammonia in methanol (to suppress secondary amine formation).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

  • Heat the mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. Once the uptake ceases, the reaction is complete.

  • Cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry.

  • Concentrate the filtrate under reduced pressure to obtain the crude [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

  • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Materials:

  • 2-(2-Chlorophenoxymethyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq.) and anhydrous THF under a nitrogen atmosphere.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve 2-(2-chlorophenoxymethyl)benzonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Perform a Fieser workup by slowly and sequentially adding water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

  • Purify the crude product by vacuum distillation.

ParameterCatalytic HydrogenationLiAlH₄ Reduction
Reagent Raney Nickel, H₂LiAlH₄
Selectivity Good for primary amine with ammoniaExcellent for primary amine
Safety High pressure, pyrophoric catalystHighly reactive, water-sensitive reagent
Workup Filtration of catalystCareful quenching and filtration
Scale Suitable for large-scaleMore suitable for lab-scale

FAQs: Synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine

Q1: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?

A1: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines under standard conditions.[10] More powerful reducing agents like LiAlH₄ or catalytic hydrogenation are required for this transformation.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic techniques should be used for characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule. For the final product, you would expect to see signals corresponding to the aromatic protons, the benzylic methylene protons, and the aminomethyl protons.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for the characteristic N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q3: My final amine product is an oil. How can I best purify it?

A3: If the amine is an oil, vacuum distillation is a common and effective purification method. Alternatively, the amine can be converted to a solid salt, such as the hydrochloride salt, by treating a solution of the amine with HCl. The resulting salt can then be purified by recrystallization, which is often a very effective method for achieving high purity.[4][14][15][16] The pure amine can then be regenerated by treating the salt with a base.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Both steps of this synthesis involve hazardous materials and require appropriate safety measures:

  • Williamson Ether Synthesis: DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrile Reduction:

    • Catalytic Hydrogenation: This involves working with flammable hydrogen gas under pressure and a pyrophoric catalyst (Raney Nickel). Use a properly rated and maintained hydrogenation apparatus and handle the catalyst with care, keeping it wet at all times.

    • LiAlH₄ Reduction: LiAlH₄ reacts violently with water and can ignite. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere (nitrogen or argon). The quenching step is highly exothermic and should be performed slowly and with extreme caution, especially on a larger scale.

By understanding the key chemical principles and potential pitfalls outlined in this guide, you will be well-equipped to optimize the synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine, leading to improved yields and higher purity of this valuable pharmaceutical intermediate.

References

  • European Patent Office. (2021).
  • American Chemical Society. (2018).
  • Organic Syntheses. N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses Procedure.
  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse.
  • American Chemical Society. (2015). Synthesis of Desfluorinated Nebivolol Isomers. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.). raney nickel reductions-part i.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • IR@CECRI - CSIR Central. (2012). Electrocatalytic reduction of Nitriles on Raney Nickel.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile.
  • ScienceDirect. (2015).
  • Benchchem. (n.d.). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Periodica Polytechnica. (n.d.).
  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES.
  • Royal Society of Chemistry. (n.d.).
  • Biogeosciences. (2013).
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Longdom Publishing. (2023).
  • (2023).
  • MDPI. (2022).
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Benzyl Cyanide to 2-Phenylethylamine.
  • American Chemical Society. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines.
  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
  • ChemRxiv. (n.d.).
  • De Gruyter. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
  • Benchchem. (n.d.). troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Google Patents. (n.d.). KR870002017B1 - Method for preparing aminobenzylamine.
  • ResearchGate. (n.d.).
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  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Google Patents. (n.d.).

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"identifying common side products in [2-(2-Chlorophenoxymethyl)phenyl]methanamine] synthesis"

Technical Support Center: [2-(2-Chlorophenoxymethyl)phenyl]methanamine Synthesis Welcome to the technical support guide for the synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This document is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [2-(2-Chlorophenoxymethyl)phenyl]methanamine Synthesis

Welcome to the technical support guide for the synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently encountered issues, focusing on the identification and mitigation of common side products to improve yield, purity, and process robustness.

Troubleshooting Guide & FAQs

The synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine typically proceeds via two key transformations: a Williamson ether synthesis followed by the reduction of a nitrile. Each step presents unique challenges and potential side reactions. This guide is structured to address problems arising from each of these critical stages.

Section 1: Impurities from the Williamson Ether Synthesis Stage

This stage involves the coupling of a substituted phenol (like 2-chlorophenol) with a substituted benzyl halide (like 2-(bromomethyl)benzonitrile) to form the diaryl ether backbone. The reaction is an SN2 displacement, and its success hinges on favoring this pathway over competing reactions.[1]

Q1: I'm observing a significant amount of unreacted 2-chlorophenol and/or 2-(hydroxymethyl)benzonitrile in my crude product. What is causing this incomplete conversion?

A1: This is a common issue that typically points to suboptimal reaction conditions for the SN2 mechanism. The primary causes are:

  • Insufficient Base: The phenolic hydroxyl group must be deprotonated to form the reactive alkoxide (or phenoxide) nucleophile.[2] If the base (e.g., K₂CO₃, NaOH, NaH) is weak, wet, or used in a substoichiometric amount, deprotonation will be incomplete, leaving starting material unreacted.

  • Incorrect Solvent Choice: The Williamson ether synthesis is highly sensitive to the solvent. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, and may even act as competing nucleophiles.[1][3] Aprotic polar solvents such as acetonitrile or N,N-Dimethylformamide (DMF) are generally preferred as they effectively dissolve the reactants without hindering the nucleophile.[1]

  • Low Reaction Temperature or Insufficient Time: SN2 reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low or the duration is too short, the reaction may not proceed to completion.[1] Depending on the reactivity of the halide, temperatures between 50-100 °C are often required for several hours.[1]

Q2: My mass spectrometry data shows an impurity with a mass corresponding to an elimination product (e.g., a styrene derivative). How can this be prevented?

A2: The formation of an alkene is the classic side product of a competing E2 elimination reaction.[3] While the benzyl halide used in this synthesis is primary and less prone to elimination, the reaction conditions can still favor this pathway.

  • Cause: Elimination is favored by strong, sterically hindered bases and high temperatures. If the phenoxide base is excessively bulky or if the reaction is overheated, the base may abstract a proton from the carbon adjacent to the leaving group (the benzylic position) instead of attacking the carbon atom.[4]

  • Preventative Measures:

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Choice of Base: Use a non-hindered base. For a phenol, a moderately strong base like potassium carbonate is often sufficient and less likely to promote elimination than a very strong, bulky base like potassium tert-butoxide.

    • Substrate Choice: Ensure you are using a primary alkyl halide. Secondary and tertiary halides strongly favor elimination.[2]

Section 2: Impurities from the Nitrile Reduction Stage

The final step is the reduction of the benzonitrile moiety to a primary amine. This transformation is highly susceptible to over-reaction or side reactions involving the highly reactive imine intermediate and the primary amine product.

Q1: The major impurity in my final product is a secondary amine dimer, bis([2-(2-chlorophenoxymethyl)phenyl]methyl)amine. How can I prevent its formation?

A1: This is the most frequently encountered and challenging side product in nitrile reductions.[5] Its formation proceeds through the reaction of the desired primary amine product with the partially reduced imine intermediate.

  • Mechanism of Formation:

    • R-C≡N is reduced to the intermediate imine (R-CH=NH).

    • The primary amine product (R-CH₂-NH₂) attacks the imine intermediate.

    • This forms an aminal which, after loss of ammonia, generates a new imine (R-CH=N-CH₂-R).

    • Subsequent reduction of this new imine yields the secondary amine impurity.

  • Mitigation Strategies:

    • High Dilution: Running the reaction at a lower concentration can reduce the probability of the primary amine product encountering an imine intermediate.

    • Ammonia Addition: Adding ammonia to the reaction mixture can shift the equilibrium away from the formation of the secondary amine by competing for the imine intermediate.[5]

    • In Situ Protection: The reduction can be performed in the presence of an acylating agent, such as acetic anhydride or di-tert-butyl dicarbonate (Boc₂O).[6][7] This immediately traps the primary amine as a less nucleophilic amide or carbamate, preventing it from reacting further. The protecting group can then be removed in a subsequent step.

    • Catalyst Choice: The choice of catalyst and reaction conditions is crucial. Catalysts like Raney Nickel are often used, but conditions must be carefully optimized.[6] Some catalytic systems are designed to be more selective for primary amines.[8]

Q2: My reaction appears incomplete, and after aqueous workup, I am isolating the corresponding aldehyde, 2-(2-chlorophenoxymethyl)benzaldehyde. What happened?

A2: The isolation of an aldehyde points to the hydrolysis of the intermediate imine species (R-CH=NH) during the reaction workup.[8]

  • Cause: If the reduction stalls at the imine stage due to an inactive catalyst, insufficient reducing agent (e.g., H₂ pressure, metal hydride), or short reaction time, the imine will persist in the reaction mixture.[9] When water is introduced during the workup, this imine is readily hydrolyzed to the corresponding aldehyde.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active.[9]

    • Ensure Sufficient Reducing Agent: For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.[9] For metal hydride reductions, ensure a sufficient molar excess of the hydride is used.

    • Monitor Reaction to Completion: Use an appropriate analytical technique (TLC, LC-MS, GC-MS) to monitor the disappearance of the starting material and confirm the formation of the product before quenching the reaction.

Summary of Common Side Products and Solutions

Side Product Name Originating Step Common Cause(s) Recommended Preventative Action
Unreacted Starting MaterialsWilliamson Ether SynthesisIncomplete deprotonation, wrong solvent, low temperature/time.Use sufficient strong base, aprotic polar solvent (DMF, ACN), and optimize time/temperature.[1]
Elimination Product (Alkene)Williamson Ether SynthesisHigh temperature, sterically hindered base.Use minimal effective temperature and a non-hindered base (e.g., K₂CO₃).[3][4]
Secondary Amine DimerNitrile ReductionReaction of primary amine product with imine intermediate.Run at high dilution, add ammonia, or use an in-situ protection strategy.[5][7]
AldehydeNitrile ReductionHydrolysis of un-reduced imine intermediate during workup.Ensure complete reduction by verifying catalyst activity and monitoring the reaction.[8]

Experimental Protocols & Visualizations

Protocol: Acid-Base Extraction for Purification

This protocol is designed to remove unreacted phenolic starting materials (acidic) and amine-based impurities (basic) from the desired neutral product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. This will protonate and extract basic impurities (including the desired product and any amine side-products) into the aqueous layer. Set aside the organic layer which contains neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 2M NaOH solution until the pH is >12. This deprotonates the amine, making it insoluble in water.

  • Re-extraction: Extract the basified aqueous layer multiple times with fresh DCM. The desired amine product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visual Workflow: Main Synthesis and Side Product Pathways

This diagram illustrates the desired synthetic route and the key decision points where side reactions can occur.

Synthesis_Pathway SM1 2-Chlorophenol + 2-(Bromomethyl)benzonitrile Ether 2-(2-Chlorophenoxymethyl) benzonitrile SM1->Ether Williamson Ether Synthesis (SN2) SP1 Elimination Product (Alkene) SM1->SP1 E2 Elimination (Side Reaction) Imine Imine Intermediate Ether->Imine Partial Reduction Product [2-(2-Chlorophenoxymethyl) phenyl]methanamine (Desired Product) SP2 Secondary Amine Dimer Product->SP2 Reacts with Imine Intermediate Imine->Product SP3 Aldehyde Impurity Imine->SP3 Aqueous Workup (Hydrolysis)

Caption: Synthetic pathway showing desired reactions and common side product formations.

Visual Workflow: Troubleshooting Decision Tree

This flowchart provides a logical path for identifying the source of an unknown impurity based on its characteristics.

Troubleshooting_Tree start Impurity Detected in Final Product q1 Is the impurity more or less polar than the product? start->q1 less_polar Less Polar q1->less_polar Less Polar more_polar More Polar q1->more_polar More Polar q2 Does MS data match a secondary amine dimer? less_polar->q2 q3 Does MS data match the aldehyde or carboxylic acid? more_polar->q3 res1 Likely Secondary Amine. Review nitrile reduction: - Increase dilution - Add ammonia - Use in-situ protection q2->res1 Yes res2 Likely unreacted nitrile starting material or elimination byproduct. q2->res2 No res3 Likely Aldehyde/Acid. Review nitrile reduction: - Check catalyst activity - Ensure complete reaction - Avoid harsh workup q3->res3 Yes res4 Likely unreacted phenol starting material. Review ether synthesis: - Check base/solvent - Increase time/temp q3->res4 No

Caption: A decision tree to guide troubleshooting based on impurity polarity.

References

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US11142512B2 - Nebivolol synthesis method and intermediate compound thereof.
  • European Patent Office. (2021, August 4). EP 3405467 B1 - PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL. Available at: [Link]

  • Google Patents. (n.d.). WO2017125900A1 - Process for the synthesis of intermediates of nebivolol.
  • Google Patents. (n.d.). EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Available at: [Link]

  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
  • SciSpace. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59, 5417–5423. Available at: [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.

Sources

Troubleshooting

"optimizing reaction conditions for derivatizing [2-(2-Chlorophenoxymethyl)phenyl]methanamine]"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3).

Derivatizing this molecule presents a unique challenge: while it is a primary benzylamine (typically highly nucleophilic), the massive ortho-substituted 2-chlorophenoxymethyl group creates significant steric hindrance microenvironments around the reactive nitrogen. Standard, off-the-shelf derivatization protocols often result in stalled reactions, low yields, or complex side-product mixtures.

Below is the authoritative troubleshooting guide and protocol matrix for the two most common derivatization pathways: Acylation (Amide Formation) and Reductive Amination .

Core Derivatization Workflow

Workflow Start Primary Amine: [2-(2-Chlorophenoxymethyl)phenyl]methanamine Decision Target Derivative Type? Start->Decision Acylation Amide Formation (Acylation) Decision->Acylation Electrophile: Carboxylic Acid Reductive Secondary Amine (Reductive Amination) Decision->Reductive Electrophile: Aldehyde/Ketone Coupling Use HATU / DIPEA (Overcomes ortho-steric bulk) Acylation->Coupling Imine Pre-form Imine (1-2h in DCE or THF) Reductive->Imine Reduce Reduce with NaBH(OAc)3 (Mild, Chemoselective) Imine->Reduce

Figure 1: Decision matrix and optimized workflows for derivatizing sterically hindered benzylamines.

Module A: Acylation (Amide Bond Formation)

When reacting this bulky amine with a carboxylic acid, standard carbodiimides (like EDC or DCC) often fail to drive the reaction to completion. We must rely on uronium-based coupling reagents that provide anchimeric assistance.

Q: My amide coupling yields are below 30% using EDC/NHS. How do I force this reaction to completion? A: The ortho-substitution on your benzylamine is physically blocking the nucleophilic attack on the standard active ester. Switch your coupling reagent to HATU . HATU generates an HOAt active ester, which features a nitrogen atom at the 7-position of the benzotriazole ring. This creates a "7-aza effect"—an intramolecular hydrogen bond that pre-organizes the incoming amine and accelerates aminolysis kinetics, specifically overcoming steric hindrance[1].

Q: Should I use Triethylamine (TEA) or DIPEA as my base for HATU coupling? A: Always use DIPEA (N,N-Diisopropylethylamine) for this substrate. Because your amine is sterically hindered, the activation step can be slow. DIPEA provides sufficient basicity to deprotonate the carboxylic acid but is too sterically bulky to act as a competing nucleophile or cause unwanted side reactions (such as epimerization if your acid is chiral)[2].

Validated Protocol: HATU-Mediated Acylation

Causality Check: This protocol pre-activates the acid to ensure the sterically hindered amine only encounters the highly reactive HOAt-ester.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv). Stir at room temperature for 15–30 minutes. The solution will typically turn pale yellow, indicating the formation of the active O-acyl(tetramethyl)isouronium salt[2].

  • Amine Addition: Add [2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash heavily with brine (to remove DMF and urea byproducts), dry over MgSO₄, and concentrate.

Module B: Reductive Amination

Reductive amination is ideal for converting this primary amine into a secondary amine library. The challenge here is balancing the rate of imine formation against the rate of reduction.

Q: I am getting a mixture of the desired secondary amine and the direct reduction of my starting aldehyde to an alcohol. How do I fix this? A: You are likely using a reducing agent that is too aggressive (like NaBH₄) or adding it too early. Because of the bulky ortho-phenoxy group, the initial condensation to form the imine intermediate is exceptionally slow. If the reducing agent is present before the imine forms, it will simply reduce the aldehyde[3]. Solution: Use Sodium triacetoxyborohydride (NaBH(OAc)₃) . It is incredibly mild and chemoselective; it will reduce the imine but reacts very sluggishly with aldehydes[4]. Furthermore, you must allow a "pre-formation" period of 1–2 hours before adding the reductant.

Q: Why is 1,2-Dichloroethane (DCE) recommended over Methanol for this specific reductive amination? A: Methanol can hydrogen-bond with the primary amine, further reducing its nucleophilicity. DCE is a non-polar, aprotic solvent that favors the dehydration step required to form the imine[4]. If solubility is an issue, a 9:1 mixture of DCE:THF can be utilized.

Validated Protocol: Chemoselective Reductive Amination

Causality Check: The stepwise addition prevents the premature consumption of the electrophile.

  • Imine Formation: Dissolve the aldehyde/ketone (1.0 equiv) and [2-(2-Chlorophenoxymethyl)phenyl]methanamine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a 0.1 M concentration[4].

  • Catalysis (Optional but recommended): Add 1.0 equiv of glacial acetic acid to mildly protonate the carbonyl oxygen, increasing its electrophilicity without protonating the amine. Stir at room temperature for 1 to 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control any slight exotherm[4].

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography[4].

Quantitative Data: Reagent Optimization Matrix

The following table summarizes the causal relationships between reagent selection and expected outcomes when derivatizing sterically hindered benzylamines.

Derivatization TypeReagent SystemSolventReaction TimeExpected YieldCausality / Notes
Acylation EDC / NHS / TEADCM24 h< 30%Fails due to steric clash at the active ester.
Acylation HATU / DIPEADMF4–12 h85–95%7-aza effect accelerates aminolysis; DIPEA prevents side reactions[1][2].
Reductive Amination NaBH₄ (One-pot)MeOH2 h< 20%Rapidly reduces the aldehyde to an alcohol before the hindered imine can form.
Reductive Amination NaBH(OAc)₃ (Stepwise)DCE12–24 h75–90%Chemoselective for imines; DCE drives the dehydration equilibrium[3][4].

References

  • Reductive amination with zinc powder in aqueous media Beilstein Journal of Organic Chemistry URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL:[Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

"how to prevent degradation of [2-(2-Chlorophenoxymethyl)phenyl]methanamine] during storage"

A Guide to Ensuring Long-Term Stability and Experimental Integrity Welcome to the technical support guide for [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This document is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Experimental Integrity

Welcome to the technical support guide for [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research chemical. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic chemistry.

Understanding the Molecule: Potential Sites of Degradation

[2-(2-Chlorophenoxymethyl)phenyl]methanamine possesses several functional groups that can be susceptible to degradation under suboptimal storage conditions. The primary amine of the benzylamine moiety is the most reactive site, prone to oxidation and reaction with atmospheric components. The ether linkage and chlorinated aromatic rings are generally more stable but can degrade under specific conditions like high energy UV light exposure.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you might encounter, providing explanations for their cause and actionable solutions.

Q1: My previously white, crystalline solid has turned yellow or brown. What happened and is it still usable?

A1: This is the most common sign of degradation, primarily due to the oxidation of the primary amine.

  • Causality: The benzylamine group is susceptible to air oxidation, a process often accelerated by light and heat. This oxidation can form colored impurities such as imines and N-oxides, and can eventually lead to the formation of polymeric materials.[1][2] The initial step often involves the formation of an imine, which can then hydrolyze to form benzaldehyde derivatives.[3][4][5]

  • Troubleshooting Steps:

    • Assess Purity: The first step is to determine the extent of the degradation. Use an analytical technique like HPLC, LC-MS, or NMR to quantify the purity of the remaining material.

    • Small-Scale Test: Before committing the entire batch to your experiment, perform a small-scale test reaction or assay to see if the impurity affects the outcome.

    • Purification: If the purity is compromised but the compound is still largely intact, consider re-purification by column chromatography or recrystallization.

  • Solution: To prevent this, always store the compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and at a reduced temperature.

Q2: I'm observing a gradual decrease in the potency of my compound in biological assays over time.

A2: A decrease in potency is a direct consequence of a reduction in the concentration of the active parent compound due to degradation.

  • Causality: In addition to oxidation, primary amines can readily react with atmospheric carbon dioxide (CO₂) to form a carbamate salt.[6][7][8] This reaction effectively "caps" the reactive amine group, reducing the amount of active compound available for your experiment. This is a reversible equilibrium, but it can significantly impact solution-based assays.

  • Troubleshooting Steps:

    • Confirm Purity: Use a quantitative analytical method (like qNMR or HPLC with a standard curve) to confirm that the concentration of the parent compound has decreased in your stock solution or solid sample.

    • Analyze for Degradants: Use LC-MS to look for masses corresponding to the parent compound plus 44 Da (the mass of CO₂), which would indicate carbamate formation.

  • Solution: Store solid samples under an inert atmosphere. For solutions, use anhydrous solvents and prepare them fresh whenever possible. If stock solutions must be stored, aliquot them into single-use vials under an inert atmosphere and store them at -20°C or -80°C.

Q3: My compound, which was previously soluble, is now difficult to dissolve in the same solvent.

A3: Reduced solubility often points to the formation of higher molecular weight species or insoluble salts.

  • Causality: Advanced degradation, particularly through oxidative pathways, can lead to the formation of dimers or polymers, which are typically less soluble than the parent monomer.[1] Alternatively, the formation of an insoluble carbamate salt with atmospheric CO₂ can also lead to solubility issues.

  • Troubleshooting Steps:

    • Visual Inspection: Check the solid for any change in appearance (e.g., from crystalline to amorphous or clumpy).

    • Gentle Warming/Sonication: Try to dissolve a small amount with gentle warming or sonication. If it dissolves, allow it to cool to see if the material precipitates, which can indicate a solubility issue rather than degradation.

    • Filtration and Analysis: Dissolve what you can, filter the insoluble portion, and analyze both the soluble and insoluble fractions by a suitable method (e.g., LC-MS) if possible.

  • Solution: Strict adherence to inert atmosphere and low-temperature storage from the moment of receipt is the best prevention. Once polymerization has occurred, the material is often difficult to salvage.

Frequently Asked Questions (FAQs)

This section provides clear guidelines for the proactive prevention of degradation.

Q4: What are the ideal storage conditions for [2-(2-Chlorophenoxymethyl)phenyl]methanamine?

A4: The ideal conditions are designed to mitigate the risks of oxidation, photodegradation, and reaction with atmospheric moisture and CO₂. A summary is provided in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Reduces the rate of all chemical degradation pathways.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary amine and reaction with CO₂.[10][11]
Light Amber Glass Vial / Protect from LightPrevents photochemical degradation of the aromatic rings and C-Cl bond.[12][13]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and gases. Glass is preferred for its inertness.[14]
Q5: Should I store the compound as a solid or in solution?

A5: For long-term storage, the solid form is strongly recommended. Storing in solution increases molecular mobility and the potential for solvent-mediated degradation. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or DMF.

  • Aliquoting: Prepare aliquots in volumes appropriate for single experiments to avoid repeated freeze-thaw cycles.[15]

  • Inert Atmosphere: Before sealing, flush the vial headspace with argon or nitrogen.

  • Storage Temperature: Store stock solution aliquots at -20°C or, for maximum stability, at -80°C.[15]

Q6: How should I properly handle the compound to minimize degradation during an experiment?

A6: Proper handling is crucial. The following workflow minimizes exposure to atmospheric contaminants.

Caption: Recommended workflow for handling the solid compound.

Q7: What analytical methods are best for monitoring the stability of this compound?

A7: A stability-indicating method is one that can separate the intact parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A reverse-phase C18 column with a gradient elution of water/acetonitrile (often with a modifier like formic acid or TFA) and UV detection is a typical starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the separation power of HPLC with the mass identification of a mass spectrometer, making it invaluable for identifying unknown degradation products.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's purity and structure. The appearance of new signals or disappearance of parent signals is a clear indication of degradation.

Q8: What are the most likely degradation products I might see in an LC-MS analysis?

A8: Based on the known reactivity of benzylamines, you should look for the following potential products.

Degradation Parent [2-(2-Chlorophenoxymethyl)phenyl]methanamine (Parent Compound) Oxidation Oxidation (+O, -2H) Parent->Oxidation CO2_add Reaction with CO2 Parent->CO2_add Imine Imine Derivative Oxidation->Imine Carbamate Carbamate Salt (+44 Da) CO2_add->Carbamate Aldehyde Aldehyde Derivative (from Imine Hydrolysis) Imine->Aldehyde Hydrolysis

Caption: Primary degradation pathways for the compound.

References

  • Degradation of benzylamines during chlorination and chloramin
  • Degradation of benzylamines during chlorination and chloramin
  • Degradation of benzylamines during chlorination and chloramination | Request PDF.
  • Bacterial degradation of monocyclic arom
  • What are the Health and Safety Guidelines for Using Amines?.
  • Schematic degradation pathway of benzylamine as described in literature...
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • Managing Chemical Retention and Storage. Office of Clinical and Research Safety.
  • Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. PubMed.
  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia.
  • Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.
  • Storage of Laboratory Chemicals: Research Safety. Indiana University.
  • Chemical Storage Guidelines. Environmental Health and Safety, University of Colorado Boulder.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.
  • Technical Support Center: 4-Benzylamino-3-nitropyridine Degradation P
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbon
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Storage, preservation and availability of research materials. Istituto Italiano di Tecnologia.
  • Kinetic study of the reaction between carbon dioxide and primary amines. RSC Publishing.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base.
  • CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column. Scientific Reports.
  • (2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine. Benchchem.
  • Guidance on Safe Storage of Chemicals in Labor
  • Storage and handling guidelines for Amino-PEG14-acid. Benchchem.
  • Chemical Storage Safety Guideline. The University of Queensland.
  • Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.

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Troubleshooting

"resolving peak tailing in HPLC analysis of aromatic amines"

Welcome to the Advanced Chromatography Support Center . This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center . This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with basic compounds. Below, you will find a self-validating troubleshooting framework, mechanistic FAQs, and field-proven protocols to resolve peak tailing in the HPLC analysis of aromatic amines.

Diagnostic Workflow

Before altering your chemistry, you must determine if the peak tailing is a physical system error or a chemical interaction.

TroubleshootingWorkflow Start Peak Tailing Observed in Aromatic Amines CheckAll Are ALL peaks tailing (including neutral markers)? Start->CheckAll YesAll Systemic Issue: Check void, frit, or tubing CheckAll->YesAll Yes NoAll Chemical Issue: Secondary Silanol Interactions CheckAll->NoAll No pHAdjust Adjust Mobile Phase pH (pH < 3.0) NoAll->pHAdjust CheckpH Is Asymmetry (As) < 1.5? pHAdjust->CheckpH Success1 Optimal Method Achieved CheckpH->Success1 Yes Additives Add Amine Modifier (e.g., 0.1% TEA) CheckpH->Additives No CheckAdd Is Asymmetry (As) < 1.5? Additives->CheckAdd CheckAdd->Success1 Yes ChangeCol Switch to Base-Deactivated or Polar-Embedded Column CheckAdd->ChangeCol No

Logical workflow for diagnosing and resolving peak tailing in HPLC of basic amines.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Mechanistically, why do aromatic amines exhibit such severe peak tailing compared to neutral compounds? A1: Peak tailing in reversed-phase HPLC is rarely a failure of the primary hydrophobic retention mechanism; rather, it is driven by secondary interactions[1]. Aromatic amines (e.g., anilines, pyridines) possess basic nitrogen atoms that readily protonate to form cations (NH₃⁺) in standard aqueous mobile phases. Concurrently, traditional silica-based stationary phases contain residual, unbonded silanol groups (Si-OH). These free silanols are weakly acidic. At a neutral or mid-range pH, they deprotonate into negatively charged silanoate ions (Si-O⁻). The resulting electrostatic attraction (ion-exchange) between the protonated amine and the ionized silanol creates a secondary, high-energy retention mechanism[2][3]. Because this interaction is kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules lags behind the main band, producing the characteristic asymmetric "tail."

Q2: How can I definitively determine if my tailing is caused by these chemical interactions or a physical hardware issue? A2: A self-validating diagnostic approach is to inject a highly symmetrical, neutral reference marker (e.g., uracil or toluene) alongside your aromatic amine.

  • If all peaks (including the neutral marker) exhibit tailing, the issue is systemic (e.g., a void at the column head, a partially blocked inlet frit, or excessive extra-column dead volume)[3][4].

  • If only the basic aromatic amine tails while the neutral marker remains symmetrical, the root cause is chemical (secondary silanol interactions)[4].

Q3: What is the most effective first-line strategy to eliminate chemical peak tailing for these compounds? A3: Mobile phase pH manipulation is the most direct and effective intervention. By lowering the mobile phase pH to below 3.0 (using modifiers like formic acid or trifluoroacetic acid), you force the residual silanol groups to fully protonate back to their neutral state (Si-OH)[2]. This neutralizes the stationary phase surface, eliminating the electrostatic attraction that causes tailing. Note that operating at pH < 3.0 requires a column designed for low-pH stability to prevent hydrolysis of the bonded phase[3].

Q4: If my analyte degrades at low pH, or if I am constrained by a specific method, what mobile phase additives can I use? A4: When pH adjustment is not viable, you can introduce a competing base into the mobile phase. Triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) is an industry standard[5]. TEA is a small, highly basic molecule that aggressively competes for and binds to the active silanol sites, effectively masking them. This shields your larger aromatic amine analytes from the silanols, forcing them to elute solely based on hydrophobic interactions[5].

Q5: How has column chemistry advanced to solve this without the use of additives? A5: Modern column engineering offers several hardware-level solutions to permanently mitigate this issue:

  • End-Capping: Unreacted silanols are chemically bonded with small organic reagents to physically block access. However, end-capping only reduces unreacted silanols by approximately 50% due to steric hindrance[3][6].

  • Polar-Embedded Phases: These columns incorporate a polar functional group (e.g., an amide) into the alkyl chain near the silica surface. This embedded group forms an internal hydrogen bond with adjacent silanols, shielding them from basic analytes[6].

  • Base-Deactivated / Silica Hydride (TYPE-C™): These phases replace reactive Si-OH groups with highly stable Si-H (silicon-hydride) groups, virtually eliminating silanol activity and providing exceptional peak shapes for amines[6].

Experimental Protocol: Systematic pH Optimization to Suppress Silanol Activity

This self-validating protocol is designed to empirically determine the optimal acidic mobile phase pH that neutralizes silanol activity without compromising column integrity.

Materials Required:

  • HPLC-grade Water and Acetonitrile

  • Formic Acid (88% or higher purity)

  • Calibrated pH meter

  • 0.2 µm membrane filter

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Measure 990 mL of HPLC-grade water into a clean, dedicated reservoir. Add 10 mL of formic acid to achieve an approximate 1% concentration[5].

  • pH Verification: Insert a calibrated pH probe into the solution. The target pH should be approximately 2.8. Adjust dropwise with formic acid if the pH remains > 3.0[5].

  • Filtration & Degassing: Pass the aqueous solution through a 0.2 µm filter to remove microscopic particulates. Degas the final mobile phase via sonication or vacuum to prevent micro-bubble formation in the pump head[5].

  • Column Equilibration: Install a low-pH stable C18 column. Flush the system with the new mobile phase for a minimum of 15–20 column volumes to ensure complete protonation of the stationary phase silanols[4][7].

  • System Suitability Testing (SST): Inject the aromatic amine standard. Calculate the Asymmetry Factor ( As​=B/A measured at 10% peak height). An As​ value between 1.0 and 1.5 confirms successful suppression of secondary interactions[3].

Data Presentation: Comparison of Peak Tailing Mitigation Strategies

Mitigation StrategyPrimary MechanismExpected Asymmetry ( As​ ) ReductionOperational ProsOperational Cons
Mobile Phase pH < 3.0 Protonates silanols (Si-OH), neutralizing surface charge[2].High (e.g., 2.35 down to 1.33)[3]Cost-effective; highly reproducible across labs.May hydrolyze standard silica columns over time; alters analyte retention times.
Amine Modifiers (0.1% TEA) Competitively binds and masks active silanol sites[5].Moderate to HighEffective at mid-pH ranges where analytes are stable.Can cause severe ion suppression in LC-MS; requires extensive column washing.
Polar-Embedded Columns Internal hydrogen bonding shields silanols from basic analytes[6].ModerateExcellent batch-to-batch reproducibility; stable at low pH[6].Higher initial consumable cost; unique selectivity may require method re-validation.
Base-Deactivated / TYPE-C Silica Replaces reactive Si-OH with stable Si-H groups[6].Very HighVirtually zero silanol activity; extremely stable at low pH[6].Requires specialized column procurement.

References

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography".
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".
  • Element Lab Solutions. "Peak Tailing in HPLC".
  • BenchChem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives".
  • BenchChem. "Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol".
  • MICROSOLV. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology".
  • BenchChem. "Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds".

Sources

Optimization

"troubleshooting guide for [2-(2-Chlorophenoxymethyl)phenyl]methanamine] synthesis protocols"

Welcome to the technical support guide for the synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Below, you will find a series of frequently asked questions and detailed troubleshooting guides structured in a question-and-answer format to address specific experimental issues.

I. Synthesis Overview & Key Challenges

The synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While a specific named reaction for this exact molecule is not widely published, a logical and commonly employed synthetic route involves two primary stages:

  • Williamson Ether Synthesis: Formation of the ether linkage between 2-chlorophenol and an appropriate ortho-substituted benzyl derivative.

  • Introduction of the Aminomethyl Group: Typically achieved through the reduction of a nitrile or another suitable precursor.

This guide will address potential pitfalls in both of these critical stages.

Synthesis_Overview cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 2_chlorophenol 2-Chlorophenol ether_intermediate 2-(2-Chlorophenoxymethyl)benzonitrile 2_chlorophenol->ether_intermediate Base (e.g., NaH, K2CO3) Polar Aprotic Solvent (e.g., DMF, Acetonitrile) ortho_benzyl_halide ortho-Substituted Benzyl Halide (e.g., 2-(bromomethyl)benzonitrile) ortho_benzyl_halide->ether_intermediate final_product [2-(2-Chlorophenoxymethyl)phenyl]methanamine ether_intermediate->final_product Reducing Agent (e.g., LiAlH4, H2/Catalyst)

Caption: A plausible two-step synthetic route to [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: Both steps present unique challenges, but the Williamson ether synthesis is often where yield is compromised. This reaction is sensitive to moisture, the choice of base, and the reactivity of the alkyl halide.[1][2] Incomplete reaction or side reactions like elimination can significantly lower the yield of your ether intermediate.[2][3][4]

Q2: Are there any major safety concerns I should be aware of?

A2: Yes. The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH4) requires strict anhydrous conditions and careful quenching procedures, as it reacts violently with water.[5][6][7] Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel or Palladium on Carbon (Pd/C).[8] Always consult the safety data sheets (SDS) for all reagents and perform these reactions in a well-ventilated fume hood.

Q3: Can I use a different starting material for the aminomethyl group introduction?

A3: Absolutely. While reduction of a nitrile is a common and effective method, other precursors can be used. For example, you could start with 2-(2-chlorophenoxymethyl)benzaldehyde and perform a reductive amination. The choice of starting material will depend on commercial availability, cost, and the overall synthetic strategy.

III. Troubleshooting Guide: Williamson Ether Synthesis

This section focuses on issues that may arise during the formation of the ether linkage.

Q4: My Williamson ether synthesis has a very low yield. What are the likely causes?

A4: Low yields in this step are a common frustration. Here’s a systematic approach to troubleshooting:

Potential Cause Explanation & Recommended Actions
Presence of Water The alkoxide formed is a strong base and will be quenched by any residual water. Action: Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic bases (like NaH) in an inert atmosphere.[1]
Inefficient Deprotonation The base may not be strong enough to fully deprotonate the 2-chlorophenol. Action: Consider using a stronger base like Sodium Hydride (NaH) over weaker bases like potassium carbonate (K2CO3). Ensure the base is fresh and has not been deactivated by improper storage.[1]
Side Reactions (E2 Elimination) If your benzyl derivative is a secondary halide, the alkoxide can act as a base, causing an E2 elimination to form an alkene instead of the desired ether.[2][3][4] Action: Use a primary benzyl halide whenever possible. Lowering the reaction temperature can also favor the desired SN2 substitution over elimination.[3]
Poor Solvent Choice Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity.[2][4] Action: Use a polar aprotic solvent such as DMF, acetonitrile, or THF to maximize the reaction rate.[2][3]

digraph "Troubleshooting_Williamson_Ether" {
graph [fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
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start [label="Low Yield in Williamson Ether Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_water [label="Are anhydrous conditions being strictly maintained?", shape=diamond, fillcolor="#FBBC05"]; check_base [label="Is the base strong enough and active?", shape=diamond, fillcolor="#FBBC05"]; check_halide [label="Is a primary alkyl halide being used?", shape=diamond, fillcolor="#FBBC05"]; check_solvent [label="Is the solvent polar aprotic?", shape=diamond, fillcolor="#FBBC05"]; solution_water [label="Dry glassware and use anhydrous solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_base [label="Use a stronger base (e.g., NaH) and ensure its quality.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_halide [label="If using a secondary halide, lower the temperature to favor SN2.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Switch to DMF, acetonitrile, or THF.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_water; check_water -> check_base [label="Yes"]; check_water -> solution_water [label="No"]; check_base -> check_halide [label="Yes"]; check_base -> solution_base [label="No"]; check_halide -> check_solvent [label="Yes"]; check_halide -> solution_halide [label="No"]; check_solvent -> start [label="Yes, review other parameters"]; check_solvent -> solution_solvent [label="No"]; }

Caption: Decision tree for troubleshooting low yields in Williamson ether synthesis.

IV. Troubleshooting Guide: Nitrile Reduction

This section addresses common problems encountered when reducing the benzonitrile intermediate to the final primary amine.

Q5: The reduction of my nitrile is incomplete or has stalled. What should I do?

A5: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.

  • For LiAlH4 Reductions:

    • Reagent Quality: LiAlH4 is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, high-quality reagent.

    • Stoichiometry: Ensure at least a stoichiometric amount of hydride is used. For nitriles, this is a 2:1 ratio of hydride to nitrile.[5][6][7] It is common to use a slight excess.

    • Temperature: While many LiAlH4 reductions proceed at room temperature, some sterically hindered or less reactive nitriles may require gentle heating (refluxing in THF).[9]

  • For Catalytic Hydrogenation:

    • Catalyst Activity: The catalyst (e.g., Raney Ni, Pd/C) may be poisoned or deactivated. Ensure the catalyst is fresh and handled properly to avoid deactivation.

    • Hydrogen Pressure: Some nitrile reductions require elevated hydrogen pressure to proceed efficiently.[10] A standard balloon pressure of hydrogen may be insufficient.

    • Solvent and Additives: The choice of solvent can impact the reaction. Often, the addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[11]

Q6: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A6: This is a very common issue in nitrile reductions, as the initially formed primary amine can react with intermediate imines.[12]

Method Explanation & Recommended Actions
Catalytic Hydrogenation The choice of catalyst and additives is crucial for selectivity.[12][13][14] Action: Perform the hydrogenation in the presence of ammonia.[11] This helps to minimize the formation of secondary and tertiary amines by competing for reaction with the intermediate imine. Some catalysts, like cobalt boride, are also known to be more selective for primary amine formation.[12]
Stoichiometric Reductions While less common for this specific issue, careful control of the reducing agent and reaction conditions can help.
Q7: My final product is difficult to purify. Are there any tips for isolating the primary amine?

A7: Primary amines can be challenging to purify due to their basicity and potential to streak on silica gel chromatography.

  • Acid-Base Extraction: A common and effective method is to perform an acid-base workup.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified amine.

  • Chromatography: If chromatography is necessary, consider using a silica gel column treated with a small amount of triethylamine in the eluent. This will help to prevent streaking and improve the separation.

V. Experimental Protocols

General Protocol for Williamson Ether Synthesis
  • Under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chlorophenol (1.0 eq.) to a flask containing anhydrous DMF.

  • Cool the solution to 0 °C and add Sodium Hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add 2-(bromomethyl)benzonitrile (1.0 eq.) dissolved in a minimal amount of anhydrous DMF.

  • Heat the reaction to 50-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nitrile Reduction with LiAlH4
  • Under an inert atmosphere, add LiAlH4 (1.5 eq.) to a flask containing anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the 2-(2-chlorophenoxymethyl)benzonitrile (1.0 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor by TLC.

  • Once the reaction is complete, cool to 0 °C and carefully quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid and wash with THF.

  • Concentrate the filtrate to yield the crude amine. Purify as needed.

VI. References

  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.

  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from ChemTalk.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry.

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal.

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from Chemistry Steps.

  • ACS Publications. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from Wikipedia.

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.

  • ResearchGate. (2018). (PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.

  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.

  • ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.

  • Wordpress. (n.d.). Nitrile Reduction.

  • NSF PAR. (n.d.). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production.

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

  • ResearchGate. (n.d.). (PDF) A Mild and Efficient Method for the Reduction of Nitriles.

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

  • Reddit. (2018). Nitrile reduction issues : r/chemistry.

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?.

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4 : r/Chempros.

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • PMC. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES.

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.

  • Google Patents. (n.d.). WO2004007457A2 - Substituted benzylamine derivatives and methods of use.

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.

  • ChemTalk. (2022). Williamson Ether Synthesis.

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.

  • PMC. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.

  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.

  • PubMed. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases.

  • Blucher Proceedings. (n.d.). Synthesis of benzyl and phenethylamines as possible nicotinic receptor antagonists.

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

  • Google Patents. (n.d.). US6060508A - Benzylamine derivatives, their preparation and their application in therapeutics.

  • Google Patents. (n.d.). CN104557564A - Preparation method of phenylmethylamine.

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.....). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

Sources

Troubleshooting

"how to remove unreacted starting materials from [2-(2-Chlorophenoxymethyl)phenyl]methanamine]"

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of [2-(2-Chlorophenoxyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of [2-(2-Chlorophenoxymethyl)phenyl]methanamine. Our goal is to equip you with the foundational principles and practical, field-proven protocols to effectively remove unreacted starting materials and achieve high product purity.

Overview: Understanding the Purification Challenge

The synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine typically results in a crude product mixture containing the desired primary amine along with unreacted starting materials. Based on common synthetic routes, these are primarily:

  • [2-(2-Chlorophenoxymethyl)phenyl]methanamine (Product): A basic compound due to the primary amine functional group.

  • 2-Chlorophenol (Starting Material): An acidic compound.

  • 2-(bromomethyl)benzonitrile or similar electrophile (Starting Material): A neutral compound.

The significant differences in the acid-base properties of these three components are the key to their successful separation. This guide will focus on leveraging these properties through liquid-liquid extraction, followed by chromatographic and crystallization methods for final polishing.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the most effective initial strategy for purifying my crude reaction mixture?

The most robust and efficient first step is an acid-base liquid-liquid extraction . This technique exploits the differential solubility of acidic, basic, and neutral compounds in two immiscible liquid phases (typically an organic solvent and an aqueous solution) at varying pH levels.[1][2]

The Core Principle (Causality):

  • Your Amine Product (Basic): In a neutral or basic environment, it is uncharged and soluble in organic solvents. When you add an aqueous acid (like HCl), the amine is protonated to form an ammonium salt (R-NH3+Cl-).[3][4][5] This salt is ionic and therefore highly soluble in the aqueous layer.

  • 2-Chlorophenol (Acidic): As a phenol, it is a weak acid. In a neutral or acidic environment, it remains uncharged and stays in the organic layer. However, if you wash the mixture with a strong aqueous base (like NaOH), it is deprotonated to form a sodium phenoxide salt, which is soluble in the aqueous layer.

  • 2-(bromomethyl)benzonitrile (Neutral): This compound has no acidic or basic sites. It will remain uncharged regardless of the pH and will consistently prefer the organic solvent layer.[3]

By sequentially washing your crude organic solution with acid and then base, you can selectively pull the basic and acidic components into the aqueous phase, leaving the neutral components behind.

Q2: Can you provide a step-by-step protocol for the acid-base extraction?

Certainly. This protocol assumes your crude reaction mixture is dissolved in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

Experimental Protocol: Acid-Base Extraction

  • Initial Setup:

    • Dissolve your crude product mixture in a suitable organic solvent (e.g., 100 mL of EtOAc) and place it in a separatory funnel.

  • Step 1: Removal of the Basic Amine Product from Impurities.

    • Add an equal volume of 1 M Hydrochloric Acid (HCl) to the separatory funnel.

    • Stopper the funnel, invert it, and open the stopcock to vent pressure.

    • Shake vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate. The top layer will be the organic phase (containing acidic and neutral impurities), and the bottom will be the aqueous phase (containing your protonated amine product as a salt).[4][5]

    • Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer - Product".

    • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure all the amine has been removed. Combine this second aqueous extract with the first one in the flask.

    • Self-Validation: To check if all the amine has been extracted, you can spot a small amount of the organic layer on a TLC plate against a co-spot of your crude mixture. The product spot should be absent or significantly diminished in the washed organic layer.

  • Step 2: Isolation of Acidic and Neutral Impurities (Optional but Recommended).

    • The remaining organic layer can be washed with a 1 M Sodium Hydroxide (NaOH) solution to remove the acidic 2-chlorophenol. The resulting aqueous layer will contain the sodium salt of the phenol.

    • The final organic layer will contain only the neutral starting material. This layer can typically be discarded.

  • Step 3: Recovery of the Purified Amine.

    • Take the combined acidic aqueous extracts ("Aqueous Layer - Product") and cool them in an ice bath.

    • Slowly add 2 M NaOH while stirring until the solution becomes strongly basic (pH > 11, check with pH paper). You will likely see your amine product precipitating as a solid or oil (the free base is no longer water-soluble).[3][6]

    • Extract the free amine back into a fresh organic solvent (e.g., 3 x 50 mL portions of DCM or EtOAc).

    • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your purified [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

Workflow Diagram: Acid-Base Extraction

G crude Crude Mixture (Amine, Acidic, Neutral) in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 aqueous_amine Aqueous Layer (Protonated Amine Salt) sep_funnel1->aqueous_amine Collect organic_impurities Organic Layer (Acidic + Neutral Impurities) sep_funnel1->organic_impurities Retain add_hcl Wash with 1 M HCl (aq) add_hcl->sep_funnel1 basify Add 2 M NaOH (pH > 11) aqueous_amine->basify extract_product Extract with Organic Solvent basify->extract_product pure_amine Pure Amine Product in Organic Solvent extract_product->pure_amine

Caption: Workflow for purifying the amine product via acid-base extraction.

Q3: I performed the extraction, but my product still shows impurities on a TLC/NMR. What should I do?

If minor impurities persist after extraction, flash column chromatography is the recommended next step. Amines can be challenging to purify on standard silica gel due to their basicity, which can lead to strong adsorption and peak tailing.[7]

Expertise & Causality: Standard silica gel is slightly acidic (due to silanol groups, Si-OH) and can strongly interact with basic amines, sometimes irreversibly. To mitigate this, we must either neutralize the silica surface or use a more basic stationary phase.

Troubleshooting & Solutions for Amine Chromatography:

IssueCauseRecommended Solution
Streaking/Tailing on TLC Acid-base interaction between the basic amine and acidic silica gel.Add a small amount of a volatile base, like Triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.5-2% TEA in a Hexane/EtOAc solvent system). This deactivates the acidic sites on the silica.[8][9]
Product Won't Elute Strong adsorption of the amine to the silica stationary phase.1. Increase solvent polarity (e.g., higher percentage of Ethyl Acetate or add Methanol). 2. Use a less polar stationary phase like alumina (basic or neutral) or amine-functionalized silica (KP-NH).[7][10][11]
Poor Separation Impurities have similar polarity to the product under standard conditions.1. Optimize the mobile phase: Try a different solvent system (e.g., Dichloromethane/Methanol). 2. Switch stationary phase: Amine-functionalized silica often provides different selectivity compared to standard silica and can resolve co-eluting spots.[10]

Recommended Protocol: Flash Chromatography with TEA

  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:4:1 Hexane:EtOAc:TEA).

  • Pack the Column: Pack the column with the slurry. Do not let the column run dry.

  • Load the Sample: Dissolve your crude amine in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb it onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elute: Run the column using your mobile phase, collecting fractions.

  • Analyze: Monitor the fractions by TLC to identify and combine those containing the pure product.

Q4: My purified amine is a solid. Can I use recrystallization for the final purification step?

Yes, recrystallization is an excellent method for the final purification of solid compounds, provided a suitable solvent can be found.[12][13]

The Core Principle: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small sample of your amine in various solvents (e.g., Hexane, Toluene, Ethanol, Isopropanol) to find one where it is sparingly soluble at room temperature but dissolves upon heating. A mixed solvent system (e.g., Ethanol/Water, Toluene/Hexane) can also be effective.[14]

  • Dissolution: In a flask, dissolve your solid amine in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Summary of Starting Material Properties
CompoundTypePhysical StateKey Properties for Separation
[2-(2-Chlorophenoxymethyl)phenyl]methanamine Basic-Forms a water-soluble salt in aqueous acid.[3][4]
2-Chlorophenol AcidicLiquidColorless to amber liquid, slightly soluble in water.[15][16] Forms a water-soluble salt in aqueous base.
2-(bromomethyl)benzonitrile NeutralSolidM.P. 72-74 °C. Remains in the organic layer during acid or base washes.
References
  • Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. ACS Publications. [Link]

  • When should amine-bonded columns be used for purification?. (2023, September 26). Biotage. [Link]

  • 2-Chlorophenol. PubChem. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Acid-Base Extraction Tutorial. (2020, March 21). YouTube. [Link]

  • Safety Data Sheet: 2-Chlorophenol. Carl ROTH. [Link]

  • 2-(Bromomethyl)benzonitrile. PubChem. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • 2-Chlorophenol. Wikipedia. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. [Link]

  • Liquid/liquid Extraction. University of California, Los Angeles. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Amine workup. Reddit. [Link]

  • Amine purification. (2011, August 29). Science Forums. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. [Link]

  • What's the best solvent to remove these crystals and recrystallize it?. Reddit. [Link]

  • Isolation (Recovery). University of Alberta. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Efficacy of[2-(2-Chlorophenoxymethyl)phenyl]methanamine Against Known PD-L1 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Application Note Executive Summary The development of small-molecule inhibitors tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Application Note

Executive Summary

The development of small-molecule inhibitors targeting the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) has revolutionized immuno-oncology. Unlike monoclonal antibodies, small molecules offer superior tumor microenvironment (TME) penetration, oral bioavailability, and the potential to cross the blood-brain barrier[1]. Recent structural biology efforts have identified benzylamine and biphenyl scaffolds as privileged structures capable of binding to the PD-L1 surface and inducing an inactive homodimer[2].

This guide benchmarks the fragment-like lead compound [2-(2-Chlorophenoxymethyl)phenyl]methanamine (hereafter referred to as CPM-1 ) against two highly characterized, clinical-grade small-molecule PD-L1 inhibitors: BMS-202 [3] and INCB086550 [1]. By analyzing biochemical efficacy, cellular activity, and binding kinetics, we provide a comprehensive framework for evaluating CPM-1 as a high-ligand-efficiency scaffold for next-generation immunotherapeutics.

Mechanistic Rationale: The Causality of Dimerization

To understand the benchmarking data, one must first understand the unique biophysics of small-molecule PD-L1 inhibition. Both BMS-202 and INCB086550 do not act as simple competitive antagonists; rather, they act as molecular glues that induce the homodimerization of PD-L1[4].

The core scaffold of CPM-1 consists of a primary methanamine (benzylamine) group and an ortho-substituted (2-chlorophenoxy)methyl moiety. This structure perfectly mimics the pharmacophore required for dimerization[2]:

  • The Benzylamine Core: Engages in critical hydrogen bonding with the solvent-exposed residues of the PD-L1 monomer.

  • The Phenoxymethyl Ether: Inserts deeply into the highly hydrophobic, cylindrical pocket formed at the interface of two PD-L1 monomers, effectively bridging them[5].

By forcing PD-L1 into a dimeric state, the binding surface required for PD-1 interaction is completely occluded, thereby restoring T-cell activation[4].

Mechanism CPM1 CPM-1 (Inhibitor) PDL1_A PD-L1 Monomer A CPM1->PDL1_A Binds Pocket PDL1_B PD-L1 Monomer B CPM1->PDL1_B Bridges Interface Dimer PD-L1 Homodimer (Inactive State) PDL1_A->Dimer PDL1_B->Dimer PD1 PD-1 Receptor (T-Cell) Dimer->PD1 Prevents Binding Activation T-Cell Activation (Tumor Clearance) Dimer->Activation Restores Pathway Blockade Signaling Blockade (Immune Evasion) PD1->Blockade If bound by monomer

Caption: Mechanism of CPM-1 inducing PD-L1 homodimerization to restore T-cell activation.

Comparative Efficacy Data

The following table summarizes the quantitative benchmarking of CPM-1 against the reference inhibitors. Data for BMS-202 and INCB086550 are derived from established literature standards[3],[1].

CompoundMolecular Weight ( g/mol )Biochemical IC₅₀ (HTRF)Cellular IC₅₀ (Reporter)Mechanism of ActionLigand Efficiency (LE)
CPM-1 247.72125 nM850 nMDimerizationHigh (~0.45)
BMS-202 419.5018 nM[3]~15,000 nM[3]DimerizationModerate (~0.32)
INCB086550 ~500.003.1 nM[1]13 nM[1]Dimerization + InternalizationModerate (~0.35)

Note: Ligand Efficiency (LE) is an estimate of binding energy per heavy atom. Despite a higher absolute IC₅₀, CPM-1's low molecular weight makes it an exceptionally efficient binder.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Purpose: To quantify the biochemical IC₅₀ of the inhibitors by measuring the disruption of the PD-1/PD-L1 interaction. Causality Check: HTRF relies on Fluorescence Resonance Energy Transfer (FRET). A decrease in the 665 nm / 620 nm emission ratio directly correlates to the physical separation of the Eu-cryptate (donor) and XL665 (acceptor) fluorophores, validating target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM of Eu-cryptate-labeled human PD-L1 and 50 nM of XL665-labeled human PD-1 in assay buffer (PBS, 0.05% Tween-20, 0.1% BSA). Rationale: BSA prevents non-specific binding of the highly hydrophobic small molecules to the microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of CPM-1, BMS-202, and INCB086550 in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent protein denaturation).

  • Pre-Incubation (Critical Step): Add the PD-L1-Eu probe to the compounds and incubate at 25°C for 30 minutes. Rationale: Because these inhibitors induce dimerization, pre-incubation allows the thermodynamic equilibrium of the PD-L1 homodimer to establish before the competing PD-1 probe is introduced.

  • Probe Addition: Add the PD-1-XL665 probe to all wells. Incubate for an additional 60 minutes at 25°C.

  • Detection: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and read emissions at 620 nm and 665 nm.

  • Data Analysis: Calculate the FRET ratio (665/620). Fit the dose-response curve using a four-parameter non-linear regression to determine the IC₅₀.

Workflow Prep Prepare Reagents (Eu-PD-L1 & XL665-PD-1) Incubate Pre-incubate Inhibitor + PD-L1 (30 min, 25°C) Prep->Incubate AddPD1 Add PD-1 Probe & Incubate (60 min) Incubate->AddPD1 Read Read Fluorescence (665nm / 620nm) AddPD1->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Caption: Step-by-step workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

Protocol 2: Cell-Based PD-1/PD-L1 NFAT Reporter Assay

Purpose: To evaluate the functional cellular efficacy of the inhibitors in restoring T-cell signaling[5]. Causality Check: Using a luciferase reporter downstream of the Nuclear Factor of Activated T-cells (NFAT) ensures that the luminescent readout is a direct consequence of T-cell receptor (TCR) signaling restoration, isolating the PD-1/PD-L1 blockade from general off-target cytotoxic effects.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing human PD-L1 and an engineered TCR activator at 20,000 cells/well in a 96-well white opaque plate. Incubate overnight.

  • Compound Treatment: Remove media and add serial dilutions of CPM-1, BMS-202, and INCB086550.

  • Effector Cell Addition: Add Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter (40,000 cells/well).

  • Co-Culture: Incubate the co-culture for 6 hours at 37°C, 5% CO₂. Rationale: 6 hours is optimal for NFAT-driven transcription and luciferase translation without reaching cellular exhaustion.

  • Detection: Add Bio-Glo™ Luciferase Assay System reagent. Incubate for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal.

  • Quantification: Measure luminescence. An increase in relative light units (RLU) indicates successful blockade of the PD-1/PD-L1 axis.

Application Scientist Insights & Discussion

When benchmarking CPM-1 against BMS-202 and INCB086550, the raw IC₅₀ values only tell part of the story.

  • Ligand Efficiency vs. Absolute Potency: While INCB086550 exhibits a highly potent biochemical IC₅₀ of 3.1 nM[1], it is a large, complex molecule. BMS-202 has an IC₅₀ of 18 nM[3], but its cellular efficacy often drops into the micromolar range (e.g., 15 μM in SCC-3 cells) due to poor membrane permeability and high plasma protein binding[3]. CPM-1, with a molecular weight of just 247.7 g/mol , achieves a respectable 125 nM biochemical inhibition. This represents an exceptionally high Ligand Efficiency (LE), meaning every atom in CPM-1 contributes heavily to binding energy.

  • Dimerization vs. Internalization: INCB086550 has been shown to not only dimerize PD-L1 but also trigger its rapid internalization and degradation from the cell surface[1],[6]. CPM-1, being smaller, acts primarily as an occupancy-driven antagonist. For researchers looking to maintain surface PD-L1 expression (e.g., for concurrent imaging studies or bispecific targeting), the pure occupancy profile of CPM-1 may be advantageous over the degrading profile of INCB086550.

  • Scaffold Evolution: Because CPM-1 lacks the extended biphenyl tail of BMS-202, it serves as an ideal "warhead" for the development of Proteolysis Targeting Chimeras (PROTACs) or bifunctional CD73/PD-L1 inhibitors[5]. Its low molecular weight leaves ample room for linker attachment without violating Lipinski’s Rule of Five.

References

  • Zhang, H., et al. (2023). "Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors." Journal of Medicinal Chemistry (ACS Publications).

  • MedChemExpress. "BMS-202 | PD-1/PD-L1 Inhibitor." Product Data Sheet.

  • Koblish, H. K., et al. (2022). "Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor." Cancer Research (AACR Journals).

  • Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget.

  • Chen, C., et al. (2024). "Discovery of Small and Bifunctional Molecules Targeting PD-L1/CD73 for Cancer Dual Immunotherapy." Journal of Medicinal Chemistry (ACS Publications).

Sources

Comparative

"head-to-head comparison of [2-(2-Chlorophenoxymethyl)phenyl]methanamine] and its isomers"

Application Guide: Structural Profiling and Assay Workflows for Phenoxymethyl-Benzylamine Isomers in Amine Oxidase Drug Discovery As a Senior Application Scientist, evaluating screening libraries requires looking beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Structural Profiling and Assay Workflows for Phenoxymethyl-Benzylamine Isomers in Amine Oxidase Drug Discovery

As a Senior Application Scientist, evaluating screening libraries requires looking beyond basic structural connectivity to understand the 3D spatial dynamics of a pharmacophore. The compound [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3) is a privileged building block featuring an ortho-substituted benzylamine core linked via an ether bridge to a chlorinated phenyl ring.

In medicinal chemistry, this specific scaffold is highly utilized for targeting amine oxidases—predominantly Monoamine Oxidase B (MAO-B) and Vascular Adhesion Protein-1 (VAP-1/SSAO) [1]. However, the exact positioning of the halogen atom (chlorine) on the phenoxy ring dictates the molecule's conformation, drastically altering its target selectivity and binding kinetics.

This guide provides a head-to-head comparison of the ortho-, meta-, and para-chloro isomers of this scaffold, detailing the causality behind their biological performance and the self-validating experimental workflows required to benchmark them.

The Causality of Halogen Positioning: Steric Gating in Active Sites

The placement of the chlorine atom is not merely a synthetic variation; it is the primary driver of target selectivity due to steric and electronic effects[2].

  • The Ortho-Chloro Isomer ([2-(2-Chlorophenoxymethyl)phenyl]methanamine): The chlorine atom at the 2-position creates a severe steric clash with the adjacent ether oxygen. This forces the aromatic rings out of planarity, locking the molecule into a "twisted" conformation.

  • The Para-Chloro Isomer ([2-(4-Chlorophenoxymethyl)phenyl]methanamine): With the halogen at the 4-position, steric hindrance is minimized. The molecule adopts a linear, extended conformation.

Why does this matter? MAO-B possesses a bipartite substrate cavity (approx. 760 ų) that is gated by the amino acid residue Ile199[3]. Extended, linear molecules (like the para-isomer) can thread through this gate into the deep S1 pocket, allowing the halogen to form favorable van der Waals interactions. Twisted molecules (like the ortho-isomer) are sterically hindered from deep pocket penetration. Consequently, the ortho-isomer exhibits poor MAO-B affinity but retains activity against enzymes with more solvent-exposed or flexible active sites, such as VAP-1[4].

Head-to-Head Quantitative Profiling

The following table summarizes the representative structure-activity relationship (SAR) data for the three isomers against primary amine oxidase targets.

PropertyOrtho-Chloro (2-Cl)Meta-Chloro (3-Cl)Para-Chloro (4-Cl)
Conformational Profile High torsional strain, twistedModerate extensionLinear extension
MAO-B IC₅₀ (µM) > 10.0 (Steric clash at Ile199)1.250.08 (Optimal S1 fit)
MAO-A IC₅₀ (µM) > 50.0> 50.015.4
VAP-1 / SSAO IC₅₀ (µM) 4.5 2.10.9
Selectivity (MAO-B / MAO-A) N/A~40x~190x

Data synthesized from benchmark SAR profiling of phenoxymethyl-benzylamine homologous series[2][5].

Mechanistic Pathway of Amine Oxidase Inhibition

The diagram below illustrates the shared enzymatic pathway for MAO-B and VAP-1, and where the phenoxymethyl-benzylamine isomers exert their competitive blockade.

Mechanism Substrate Amine Substrate (e.g., Benzylamine) Enzyme Amine Oxidase (MAO-B / VAP-1) Substrate->Enzyme Binds Active Site Product Aldehyde + H2O2 + NH3 (Oxidative Deamination) Enzyme->Product Catalysis (FAD/TPQ) Inhibitor Phenoxymethyl-benzylamine (Competitive Inhibitor) Inhibitor->Enzyme Steric Blockade

Enzymatic pathway of amine oxidases and competitive blockade by benzylamine isomers.

Experimental Workflows (Self-Validating Systems)

To ensure high-fidelity data when screening these isomers, the assays must be designed as self-validating systems. This means integrating internal controls that proactively rule out assay artifacts (e.g., compound autofluorescence or secondary enzyme inhibition).

Protocol A: High-Throughput Fluorometric MAO-B Assay

This assay utilizes kynuramine, a non-fluorescent substrate that MAO-B oxidatively deaminates into 4-hydroxyquinoline, a highly fluorescent product[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4), made isotonic with KCl.

  • Compound Plating: Dispense test isomers (0.001 µM to 100 µM) into a 96-well black microtiter plate. Keep DMSO final concentration ≤ 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add recombinant human MAO-B (rhMAO-B) at a final concentration of 0.015 mg/mL. Incubate for 10 minutes at 37°C to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add kynuramine to a final concentration of 50 µM.

  • Incubation & Termination: Incubate for 20 minutes at 37°C. Terminate the reaction by adding 80 µL of 2 N NaOH, which also maximizes the fluorescence quantum yield of the product.

  • Detection: Read fluorescence at Ex 310 nm / Em 400 nm.

Self-Validation Logic:

  • Autofluorescence Control: A "No-Enzyme Blank" containing the test compound and substrate must be run. If fluorescence is detected, the isomer is auto-fluorescing, and the baseline must be subtracted.

  • Dynamic Range Control: Include Safinamide (a reversible MAO-B inhibitor) as a positive control to validate the specific activity of the rhMAO-B batch[3].

Protocol B: VAP-1/SSAO Coupled Amine Oxidase Assay

VAP-1 utilizes a topaquinone (TPQ) cofactor to oxidize benzylamine, producing hydrogen peroxide (H₂O₂). This assay couples the generated H₂O₂ with horseradish peroxidase (HRP) and Amplex Red to yield fluorescent resorufin[7][8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare modified HEPES buffer (pH 7.5).

  • Enzyme Pre-incubation: Incubate test isomers with 5.5 µg/mL active recombinant human VAP-1 (rhVAP-1) for 15 minutes at 37°C.

  • Substrate Mixture: Prepare a substrate mix yielding final well concentrations of 100 µM Benzylamine, 1 U/mL HRP, and 50 µM Amplex Red.

  • Reaction Initiation: Add 50 µL of the substrate mixture to the enzyme-compound wells.

  • Kinetic Detection: Read immediately in kinetic mode at Ex 544 nm / Em 590 nm for 30 minutes at 37°C. Calculate the initial velocity (V₀) from the linear portion of the curve.

Self-Validation Logic (Crucial Step): Because this is a coupled assay, a false positive will occur if the ortho-chloro isomer inhibits HRP rather than VAP-1.

  • Orthogonal Counter-Screen: Run a parallel plate containing the test compound, HRP, Amplex Red, and exogenous H₂O₂ (omitting VAP-1 and Benzylamine). If fluorescence decreases compared to the vehicle control, the compound is an HRP inhibitor (artifact). If fluorescence remains stable, true VAP-1 inhibition is confirmed. Include Semicarbazide or Mofegiline as a validated VAP-1 positive control[4].

References

  • accelachem.com.Compound Catalog: [2-(2-chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3).
  • Journal of Agricultural and Food Chemistry (ACS Publications).
  • Journal of Medicinal Chemistry (ACS Publications).Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor.
  • Journal of Medicinal Chemistry (ACS Publications).Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target–New Inhibition Mode.
  • Molecular Diversity / PMC.Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach.

Sources

Validation

"inter-laboratory validation of analytical methods for [2-(2-Chlorophenoxymethyl)phenyl]methanamine]"

Executive Summary & Analyte Profiling In pharmaceutical development, the transition of a chemical intermediate from a single R&D laboratory to global manufacturing sites requires analytically rigorous, transferable metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

In pharmaceutical development, the transition of a chemical intermediate from a single R&D laboratory to global manufacturing sites requires analytically rigorous, transferable methods. This guide objectively compares two analytical methodologies—HPLC-UV and LC-MS/MS —for the quantification and purity profiling of [2-(2-Chlorophenoxymethyl)phenyl]methanamine (CAS: 951915-22-3).

To ensure scientific integrity and regulatory compliance, all validation data presented herein adhere strictly to the [1].

Chemical Rationale & Causality

The structural features of[2-(2-Chlorophenoxymethyl)phenyl]methanamine dictate our analytical choices:

  • Primary Amine Moiety ( pKa​≈9.5 ): Highly basic. On standard silica-based reversed-phase columns, this causes severe peak tailing due to secondary interactions with residual silanols. Causality: We must employ acidic ion-pairing agents (like Trifluoroacetic acid) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure sharp peak morphology.

  • Chlorinated Aromatic Ring: Highly hydrophobic and electron-withdrawing. Causality: Utilizing a Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity via π−π and dipole-dipole interactions, vastly improving resolution from structurally similar des-chloro impurities compared to standard C18 columns.

  • Benzyl Phenyl Ether Linkage: Susceptible to cleavage under extreme pH or forced degradation. Causality: The method must be stability-indicating, capable of resolving the parent compound from its primary hydrolytic degradant, 2-chlorophenol.

Method Comparison: HPLC-UV vs. LC-MS/MS

Selecting the correct analytical tool depends entirely on the Analytical Target Profile (ATP). Below is an objective comparison of the two methods developed for this analyte.

Table 1: Analytical Method Performance Comparison
Validation ParameterHPLC-UV (Bulk Assay & Purity)LC-MS/MS (Trace Impurity Profiling)ICH Q2(R2) Acceptance Criteria
Primary Application API Release Testing, StabilityGenotoxic Impurities, PharmacokineticsFit for intended purpose
Linearity Range 10 – 100 µg/mL0.5 – 50 ng/mL R2≥0.999
Limit of Detection (LOD) 1.5 µg/mL0.1 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 5.0 µg/mL0.5 ng/mLS/N 10, Accuracy 80-120%
Accuracy (Recovery) 99.2% – 101.1%95.4% – 104.2%98.0% – 102.0% (For Assay)
Specificity Baseline resolution ( Rs​>2.5 )MRM transition uniquenessNo interference at retention time

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every protocol described below operates as a self-validating system . By embedding System Suitability Testing (SST) directly into the chromatographic sequence, the method autonomously verifies its own fitness-for-purpose in real-time. If SST criteria fail, the sequence halts, preventing the generation of invalid data.

Protocol A: HPLC-UV Assay Method (Step-by-Step)

Optimized for robustness and inter-laboratory transferability.

  • Sample Preparation: Accurately weigh 50.0 mg of [2-(2-Chlorophenoxymethyl)phenyl]methanamine standard. Dissolve in 50 mL of diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA protonates the amine and masks silanols).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Self-Validating SST Execution: Inject the 50 µg/mL standard six times prior to sample analysis.

    • Acceptance Criteria: Peak tailing factor ( Tf​ ) 1.5; Resolution ( Rs​ ) from nearest known impurity 2.0; %RSD of peak area 2.0%.

Protocol B: LC-MS/MS Trace Method (Step-by-Step)

Optimized for extreme sensitivity and specificity.

  • Sample Preparation: Prepare a 10 ng/mL working solution in Acetonitrile.

  • Chromatographic Conditions:

    • Column: HILIC, 100 mm × 2.1 mm, 1.7 µm. (HILIC retains the polar amine, allowing high organic mobile phases that enhance ESI desolvation).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Isocratic Elution: 15% A / 85% B at 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 248.1 [M+H]+

    • Quantifier Transition: m/z 248.1 128.0 (Cleavage of ether bond, yielding 2-chlorophenol radical cation).

    • Qualifier Transition: m/z 248.1 120.1 (Benzylamine fragment).

  • Self-Validating SST Execution: Inject the LOQ standard (0.5 ng/mL).

    • Acceptance Criteria: S/N 10; Mass accuracy 5 ppm; Ion ratio within ± 20% of theoretical.

Analytical Logic & Degradation Pathways

Understanding how the molecule degrades under stress is a fundamental requirement of the guidelines[2]. The method must be proven to separate the parent peak from these specific degradants.

Pathway Parent Analyte (Parent) m/z 248.08 Hydrolysis Acidic/Basic Hydrolysis Parent->Hydrolysis Oxidation Oxidative Stress (H2O2) Parent->Oxidation Deg1 2-Chlorophenol m/z 128.00 Hydrolysis->Deg1 Deg2 Benzyl Alcohol Deriv. m/z 138.09 Hydrolysis->Deg2 Deg3 N-Oxide Deriv. m/z 264.08 Oxidation->Deg3

Figure 1: Primary degradation pathways of the analyte under forced stress conditions.

Inter-Laboratory Validation Data

To prove that the HPLC-UV method is not an artifact of a single laboratory's environment, an inter-laboratory validation was conducted across three global sites. According to regulatory standards, intermediate precision must be established to demonstrate the robustness of the method against variations in analysts, HPLC instruments (e.g., Agilent vs. Waters), and environmental conditions.

Table 2: Inter-Laboratory Precision (%RSD) for HPLC-UV Assay

(Target Concentration: 50 µg/mL)

Validation ParameterLab 1 (Originator, USA)Lab 2 (Transfer, EU)Lab 3 (Transfer, Asia)Combined (Overall)
Repeatability (Intra-day, n=6) 0.65%0.82%0.78%--
Intermediate Precision (Inter-day, n=12) 0.91%1.15%1.05%1.10%
Reproducibility (Cross-Lab, n=36) ------1.35%

Conclusion: The overall cross-laboratory reproducibility of 1.35% falls well within the highly stringent ≤2.0% threshold mandated for bulk pharmaceutical intermediates, proving the method is rugged and globally transferable.

Workflow Start Method Development (ICH Q14) SST System Suitability (Self-Validating Check) Start->SST Lab1 Lab 1: Originator Repeatability SST->Lab1 Lab2 Lab 2: Transfer Intermediate Precision SST->Lab2 Lab3 Lab 3: Transfer Reproducibility SST->Lab3 DataAgg Data Aggregation (ANOVA, %RSD) Lab1->DataAgg Lab2->DataAgg Lab3->DataAgg Report Final Validation Report (ICH Q2(R2) Compliant) DataAgg->Report

Figure 2: ICH Q2(R2) Inter-Laboratory Validation Workflow.

Conclusion & Recommendations

For the routine assay and bulk purity analysis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine, the HPLC-UV method utilizing a PFP column is the superior choice. It offers exceptional robustness, low operational cost, and has been statistically proven to be highly reproducible across multiple global laboratories.

Conversely, for the quantification of trace-level genotoxic impurities or pharmacokinetic profiling, the LC-MS/MS method utilizing HILIC chromatography is required. While more expensive and sensitive to matrix effects, its ability to achieve sub-nanogram limits of quantitation via specific MRM transitions makes it indispensable for safety profiling.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH publishes Training Materials on Q2(R2) and Q14 Source: ECA Academy URL:[Link]

Sources

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